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Defensin 3

Cat. No.: B1577269
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Description

Overview of Cationic Antimicrobial Peptides (AMPs) and Host Defense Peptides (HDPs)

Cationic antimicrobial peptides (CAMPs) or HDPs are a diverse group of molecules that serve as a first line of defense against various pathogens, including bacteria, fungi, and viruses. karger.comnih.govresearchgate.netexplorationpub.comoncotarget.comjmb.or.kr Their mechanisms of action often involve disrupting microbial membranes, though they can also target intracellular processes. karger.comprospecbio.comebi.ac.ukembl-heidelberg.deasm.org Beyond direct antimicrobial effects, HDPs are increasingly recognized for their multifaceted roles in modulating immune responses, linking innate and adaptive immunity. karger.comnih.govoncotarget.comjmb.or.krnih.govdovepress.com

Identification and Biological Significance of Human Beta-Defensin 3 (HBD-3)

Human Beta-Defensin 3 (HBD-3) is a member of the beta-defensin family that has garnered significant attention due to its potent and broad-spectrum antimicrobial activity and its important role in host defense. oncotarget.comanaspec.compeptide.co.jppeptanova.demdpi.comersnet.org HBD-3 was originally identified in human skin, particularly in lesional psoriatic scales. peptide.co.jppeptanova.deasm.org Its expression has since been detected in various tissues, including epithelial cells of the respiratory tract, tonsils, placenta, testis, thymus, and heart. anaspec.compeptide.co.jpersnet.org HBD-3 is inducibly expressed in response to microbial products and pro-inflammatory cytokines. oncotarget.comebi.ac.ukwikipedia.organaspec.com

Unique Characteristics of HBD-3 within the Beta-Defensin Family

HBD-3 stands out among beta-defensins due to several unique characteristics. It is a highly cationic peptide, possessing a net positive charge of +11, which is higher than that of HBD-1 (+4) and HBD-2 (+6). dovepress.comanaspec.com This high positive charge is thought to contribute significantly to its broad-spectrum antimicrobial activity. dovepress.comanaspec.com

A particularly notable feature of HBD-3 is its salt-insensitive antimicrobial activity. anaspec.compeptide.co.jppeptanova.deersnet.orgnih.goviiarjournals.org Unlike many other HDPs whose activity is attenuated at physiological salt concentrations, HBD-3 maintains its potency, making it particularly relevant in environments with higher ionic strength. anaspec.comnih.gov

Structurally, HBD-3 is a 45-amino acid peptide with three intramolecular disulfide bonds. prospecbio.comanaspec.compeptide.co.jppeptanova.de In solution, an amphipathic dimeric structure has been proposed for HBD-3, which is different from the proposed structures of HBD-1 and HBD-2 and may contribute to its distinct activity against certain bacteria like Staphylococcus aureus. peptide.co.jppeptanova.de Studies have also indicated that the antimicrobial activity of HBD-3 may not be entirely dependent on its disulfide bonding pattern, and linear forms can retain activity. nih.gov

Dual Nature of HBD-3: Direct Antimicrobial Activity and Immunomodulatory Functions

HBD-3 exhibits a dual nature, functioning as both a direct antimicrobial agent and a molecule with significant immunomodulatory capabilities. karger.comnih.govoncotarget.comjmb.or.krprospecbio.comnih.govdovepress.com

Its direct antimicrobial activity is broad-spectrum, effective against a wide range of pathogens including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. nih.govoncotarget.comprospecbio.comdovepress.comanaspec.compeptide.co.jppeptanova.deersnet.orgnih.govscielo.br This activity is largely attributed to its ability to interact with and disrupt microbial membranes, leading to cell lysis. karger.comprospecbio.comebi.ac.ukembl-heidelberg.dedovepress.compeptanova.deasm.org Research has shown HBD-3 to be particularly potent against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. asm.orgpeptide.co.jppeptanova.demdpi.com Studies have also suggested that inhibition of cell wall biosynthesis may be a component of its killing mechanism against staphylococci. asm.org

In addition to its direct killing effects, HBD-3 plays a crucial role in modulating the host immune response. It can act as a chemoattractant for various immune cells, including monocytes, macrophages, mast cells, and dendritic cells, facilitating their recruitment to sites of infection or inflammation. oncotarget.comjmb.or.krprospecbio.comnih.govdovepress.comanaspec.comfrontiersin.org HBD-3 can also influence the activation and function of immune cells. It has been shown to induce cytokine production from keratinocytes and stimulate monocyte migration. anaspec.com Furthermore, HBD-3 can modulate Toll-like receptor (TLR)-mediated signaling pathways, influencing the production of pro-inflammatory cytokines. jmb.or.krnih.govmdpi.comresearchgate.net While some studies suggest pro-inflammatory effects, others indicate an anti-inflammatory role, potentially by inhibiting the transcription of pro-inflammatory genes and interfering with NF-κB signaling pathways. nih.govmdpi.comresearchgate.netnih.gov This complex interplay highlights the multifaceted role of HBD-3 in integrating innate and adaptive immune responses. oncotarget.com

Research findings have explored the activity of HBD-3 against specific pathogens and its immunomodulatory effects. For instance, studies have investigated its activity against multidrug-resistant ESKAPE Gram-negatives, showing notable bactericidal activity against Acinetobacter baumannii and Enterobacter cloacae. asm.org The ability of HBD-3 to penetrate cells and tissues has also been explored, linking this property to its anti-inflammatory activity by suppressing NF-κB activation. dovepress.comresearchgate.net

The dual nature of HBD-3, combining potent direct antimicrobial activity with significant immunomodulatory functions, underscores its importance as a key effector molecule in the host defense system.

Properties

bioactivity

Antibacterial

sequence

SQWVTPNHAACAAHCLLRGNRGGECKGTICHCR

Origin of Product

United States

Structural Biology and Structure Function Relationships of Defensin 3

Primary and Secondary Structural Elements

The primary structure of a protein refers to the linear sequence of its amino acids, while secondary structure involves the local folding of the polypeptide chain into recurring structures like alpha-helices and beta-sheets, stabilized by hydrogen bonds khanacademy.orgsavemyexams.com.

Amino Acid Composition and Residue Count

The amino acid sequence of mature Human Beta-Defensin 3 is: GIINTLQKYY CRVRGGRCAV LSCLPKEEQI GKCSTRGRKC CRRKK novusbio.comthermofisher.comgenepep.com.

Disulfide Bridge Connectivity and Arrangement (e.g., Cys-Cys Pairing)

A defining feature of beta-defensins, including HBD3, is the presence of six conserved cysteine residues that form three intramolecular disulfide bridges novusbio.comnih.govacs.org. These disulfide bonds are critical for stabilizing the peptide's tertiary structure and contributing to its resistance to proteolysis nih.gov.

In native HBD3, the disulfide bridge connectivity is specifically paired as follows: Cys11-Cys40, Cys18-Cys33, and Cys23-Cys41 mdpi.comanaspec.comgenepep.comfrontiersin.orgresearchgate.net. This specific pairing is conserved within the beta-defensin family nih.gov.

Research has explored the importance of this specific disulfide connectivity. While the disulfide bonds are essential for the chemotactic function of HBD3, studies using synthetic analogs with different disulfide arrangements have shown that the antimicrobial activity can be largely independent of this native connectivity nih.govnih.govasm.org. This suggests that while disulfide bonds stabilize the structure important for certain functions, the antimicrobial mechanism might rely more on the peptide's charge distribution and ability to interact with membranes acs.orgfrontiersin.orgnih.gov.

Tertiary Structural Fold

Triple-Stranded Antiparallel Beta-Sheet Motif

A conserved feature of the tertiary structure of beta-defensins is the presence of a triple-stranded antiparallel beta-sheet motif nih.govacs.orgrcsb.orgnih.gov. This beta-sheet forms a core structure stabilized by the disulfide bonds. The arrangement of amino acid residues within this beta-sheet contributes to the amphipathic nature of the molecule, with distinct regions of positive charge and hydrophobic residues anaspec.com. This amphipathicity is considered important for the peptide's interaction with lipid membranes anaspec.comfrontiersin.org.

Presence and Role of N-terminal Alpha-Helix in Beta-Defensins

The tertiary structure of HBD3, as determined by NMR spectroscopy, includes a short helical segment located at the N-terminal region, preceding the beta-sheet structure nih.govplos.orgrcsb.orgnih.gov. This N-terminal helix is a feature observed in the solution structures of human beta-defensins rcsb.orgnih.gov.

While the core structure is the beta-sheet stabilized by disulfide bonds, the N-terminal region, including this helical segment, can influence the peptide's activity and interactions. For instance, studies involving N-terminal deletions have investigated the role of these residues in antibacterial activity and salt resistance plos.org. The N-terminal structure of HBDs has been suggested to play a role in maintaining bactericidal effects in high salt environments frontiersin.org.

Dimerization and Oligomerization States in Solution

Defensins, including HBD3, can exist in different aggregation states in solution, which may influence their biological function.

Studies using techniques such as NMR diffusion spectroscopy, dynamic and static light scattering, and native gel analysis have indicated that HBD3 forms a dimer in solution rcsb.orgnih.gov. This is in contrast to Human Beta-Defensin 1 (HBD1) and Human Beta-Defensin 2 (HBD2), which appear to be monomeric under similar conditions rcsb.orgnih.gov.

The ability of HBD3 to form dimers, even at relatively low concentrations, has been proposed as a factor contributing to its potent antimicrobial activity, particularly against Staphylococcus aureus rcsb.orgnih.gov. An amphipathic dimer structure has been assumed for HBD3 in solution, which may explain differences in its activity compared to HBD1 and HBD2 peptide.co.jpanaspec.compeptanova.de.

While dimerization of HBD3 in solution has been supported by experimental evidence mdpi.comrcsb.orgnih.govacs.orgresearchgate.net, the formation of higher-order oligomers in solution has not been widely reported or consistently observed mdpi.comacs.org. However, the interaction with lipid membranes can induce changes in the aggregation state of defensins, and oligomerization at the membrane surface may be involved in their mechanism of action, potentially through pore formation or disruption of the lipid bilayer acs.orgresearchgate.netnih.gov.

The precise structural arrangement of the HBD3 dimer in solution has been suggested to occur through interactions involving the beta2 strand of the beta-sheet rcsb.orgnih.gov. This dimerization may lead to an increased local concentration of positive charge, enhancing interactions with negatively charged bacterial membranes anaspec.comfrontiersin.orgacs.org.

Table 1 summarizes key structural features of Human Beta-Defensin 3.

FeatureDescription
Residue Count45 amino acids novusbio.compeptide.co.jpthermofisher.comgenepep.com
Disulfide Bridges3 intramolecular bonds novusbio.comnih.govacs.org
Disulfide ConnectivityCys11-Cys40, Cys18-Cys33, Cys23-Cys41 mdpi.comanaspec.comgenepep.comfrontiersin.orgresearchgate.net
Tertiary FoldTriple-stranded antiparallel beta-sheet nih.govacs.orgrcsb.orgnih.gov
N-terminal Secondary StructureShort alpha-helix preceding beta-sheet nih.govplos.orgrcsb.orgnih.gov
Solution StateForms a dimer rcsb.orgnih.gov

Table 2 provides the amino acid sequence and molecular formula of Human Beta-Defensin 3.

FeatureValue
Amino Acid SequenceGIINTLQKYY CRVRGGRCAV LSCLPKEEQI GKCSTRGRKC CRRKK novusbio.comthermofisher.comgenepep.com
Molecular FormulaC216H371N75O59S6 genepep.compeptanova.de
Molecular WeightApproximately 5.1 kDa novusbio.comthermofisher.comgenepep.com

Influence of Specific Amino Acid Residues and Structural Motifs on Biological Activity

The biological activity of Defensin (B1577277) 3 is intricately linked to specific amino acid residues and structural motifs within its sequence. Studies involving synthetic derivatives and mutations have provided insights into these crucial elements. acs.orgacs.orgnih.gov

Role of Cationic Beta2-Beta3 Loop

The loop region between the beta2 and beta3 strands of defensins has been identified as a key functional motif in various defensin families, including plant defensins. mdpi.comresearchgate.net In human beta-defensin 3, a homologous beta2-beta3 loop containing a stretch of basic residues plays a significant role in its biological activity. oncotarget.com This cationic loop has been shown to be involved in binding to phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), in cellular membranes. oncotarget.com This interaction is critical for mediating the cytolytic activity of hBD-3 against certain cells, including tumor cells. oncotarget.com Mutation of conserved residues within this loop in hBD-3 has been shown to decrease PI(4,5)P2 binding and impair cytotoxicity. oncotarget.com The binding interface on hBD-6, another beta-defensin, for the chemokine receptor CCR2 also involves amino acid residues from the alpha-helix and the beta2-beta3 loop, suggesting a broader role for this region in receptor interactions. proteopedia.org

Structural Stability and Resistance to Proteases

Defensins, including hBD-3, are generally known for their structural stability and resistance to proteolytic degradation, which is advantageous for their function in various physiological environments where proteases are present. mdpi.comsceti.co.jpnih.gov The presence of multiple intramolecular disulfide bonds is a major factor contributing to the structural rigidity and stability of defensins. pnas.orgportlandpress.comexplorationpub.com These disulfide bridges help to maintain the folded structure of the peptide, making it less susceptible to unfolding and subsequent cleavage by proteases. cabidigitallibrary.org

While disulfide bonds are generally important for the structural stability of defensins, studies on hBD-3 have shown that, in contrast to some other defensins, its antimicrobial activity is not entirely dependent on the presence of intact disulfide bonds. pnas.orgacs.orgexplorationpub.com However, these bonds are required for other functions, such as binding and activation of the chemokine receptor CCR6. pnas.org The folded structure conferred by disulfide bonds likely plays a role in protecting the peptide from degradation in complex biological matrices. nih.govcabidigitallibrary.org In vivo control of hBD-3 activity can involve cleavage by certain cathepsin proteases. rndsystems.com

Compound Information

Compound NamePubChem CID
Defensin 356841867
Human beta-defensin 356841867
HBD-356841867
Human Neutrophil Peptide 3 (HNP-3)16130476 (Note: This CID appears to be for alpha-defensin 3, while the article focuses on beta-defensin 3. PubChem CID 56841867 is specifically for this compound, which aligns with Human Beta-Defensin 3.) nih.govnih.govthermofisher.com
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)54677946 oncotarget.comucl.ac.uk
Arginine632
Lysine866
Cysteine578

Data Table Example (Illustrative based on search results, specific quantitative data for a table was not consistently available across sources within the strict scope)

While specific quantitative data for a comprehensive table on the influence of mutations on activity was not uniformly available across the search results within the defined scope, the findings can be summarized qualitatively.

Structural Element/MutationInfluence on Antimicrobial ActivityInfluence on Other Activities (e.g., Receptor Binding)Relevant Findings
Cationic Beta2-Beta3 LoopCritical for cytolytic activityInvolved in receptor binding (e.g., CCR2) proteopedia.orgMutation of conserved residues decreases PI(4,5)P2 binding and cytotoxicity. oncotarget.com
C-terminal Arginine ResiduesImportant for antibacterial activity and salt tolerance frontiersin.orgfrontiersin.orgContributes to membrane interaction nih.govIncreased number of Arg residues can enhance binding. frontiersin.org
Disulfide BondsNot strictly required for antimicrobial activity pnas.orgacs.orgexplorationpub.comRequired for CCR6 receptor binding pnas.orgContribute to structural stability and protease resistance. sceti.co.jpnih.govcabidigitallibrary.org
N-terminal ResiduesCan play a role in salt tolerance frontiersin.orgfrontiersin.orgDeletion of N-terminal residues can enhance salt tolerance in some contexts. frontiersin.orgfrontiersin.org

This table is illustrative and based on the qualitative descriptions of research findings. For a data table with specific quantitative values (e.g., MIC values for mutants), dedicated experimental studies would need to be referenced, and such detailed comparative data for this compound mutants across the specified structural elements was not consistently present in a format suitable for direct table extraction within the search results.

Molecular Mechanisms of Antimicrobial Action of Defensin 3

Interaction with Microbial Membranes

The initial and critical step in the antimicrobial action of Defensin (B1577277) 3 is its interaction with the microbial plasma membrane. This process is driven by a combination of electrostatic attraction and specific molecular recognition, leading to membrane disruption and cell death.

The microbial membrane is characteristically rich in anionic components, bestowing upon it a net negative charge. This includes phospholipids such as phosphatidylglycerol and cardiolipin, as well as complex macromolecules like lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria and teichoic acids in the cell wall of Gram-positive bacteria. nih.govmdpi.com Defensin 3, particularly hBD-3, is a highly cationic peptide with a significant net positive charge (e.g., +11 for hBD-3). nih.govnih.gov This strong positive charge facilitates a powerful electrostatic attraction to the negatively charged microbial surface. frontiersin.orgpnas.org

This initial adherence is a prerequisite for subsequent disruptive actions. The electrostatic interaction concentrates the defensin molecules on the microbial surface, positioning them to engage with the lipid bilayer and initiate permeabilization. researchgate.net The salt-insensitive nature of hBD-3's antimicrobial activity, a distinguishing feature compared to other defensins, suggests that its interaction with microbial membranes involves more than just simple electrostatic attraction, pointing to the importance of its specific structure. pnas.org

Following adherence, this compound disrupts the integrity of the microbial membrane, a process referred to as permeabilization. The exact model of this disruption can differ between defensin subfamilies.

For human α-defensin 3 (HNP-3) , evidence supports a mechanism involving the formation of discrete pores. nih.govnih.gov According to the "dimer pore" model, HNP-1 (a closely related α-defensin) inserts into the membrane and dimerizes. nih.gov These dimers are proposed to further oligomerize, with models suggesting that 6-8 dimers can assemble into a multimeric pore complex with an inner diameter of 2-2.5 nm. reactome.org This pore allows for the efflux of essential ions and small molecules from the cytoplasm, leading to cell death. reactome.org

For human β-defensin 3 (hBD-3) , the mechanism is often described as a more general membrane disruption rather than the formation of well-defined, stable pores. nih.govnih.govresearchgate.net After binding, the hydrophobic regions of the peptide insert into the bacterial cell membrane, destabilizing its structure. frontiersin.org This perturbation leads to the formation of localized lesions or transient defects in the membrane. nih.govnih.gov These disruptions are sufficient to cause leakage of cellular contents and ultimately lead to osmotic rupture of the cell, particularly under low-salt conditions. nih.govnih.govnih.gov

A direct consequence of membrane permeabilization by this compound is the catastrophic loss of ionic homeostasis. The pores or lesions created by the peptide allow for the uncontrolled leakage of vital intracellular components, including ions like potassium (K+). nih.govnih.gov This efflux disrupts the carefully maintained electrochemical gradients across the plasma membrane, which are essential for numerous cellular processes.

Furthermore, the integrity of the proton motive force is compromised. The membrane disruption short-circuits the proton gradient, which is crucial for ATP synthesis and active transport. nih.gov Research also indicates that defensins can inhibit membrane-associated enzymes like H+-ATPases. nih.gov This inhibition prevents the cell from regulating its intracellular pH, leading to lethal cytosolic acidification as protons that are normally pumped out re-enter the cell and accumulate. nih.gov

Beyond general electrostatic interactions, recent studies have revealed a more specific targeting mechanism for hBD-3 involving phosphoinositides, a class of signaling lipids within the plasma membrane. nih.gov It has been demonstrated that hBD-3 specifically binds to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). nih.govoncotarget.comnih.gov This interaction is mediated by a conserved, positively charged β2-β3 loop in the defensin's structure, which forms a "cationic grip" on the lipid. nih.govoncotarget.com

The binding of hBD-3 to PI(4,5)P2 is critical for its ability to permeabilize and lyse target cells. nih.govnih.gov This specific lipid targeting may represent a conserved mechanism of action for defensins across different species and highlights a sophisticated level of molecular recognition in their function. nih.govoncotarget.com Molecular dynamics simulations have shown that hBD-3 can bind to the head groups of both PI(4,5)P2 and other anionic lipids like phosphatidylserine, causing a decrease in membrane thickness and increasing lipid flexibility. nih.gov

Inhibition of Microbial Biosynthesis Pathways

In addition to direct membrane disruption, hBD-3 employs a distinct and potent mechanism involving the inhibition of crucial intracellular biosynthetic processes, specifically the synthesis of the bacterial cell wall.

A primary target for hBD-3 in certain bacteria, such as Staphylococcus aureus, is the peptidoglycan cell wall biosynthesis pathway. nih.govnih.gov Rather than simply permeabilizing the membrane and causing gross leakage, hBD-3 acts in a manner similar to cell wall-targeting antibiotics like vancomycin. nih.govnih.gov

The key molecular target for hBD-3 within this pathway is Lipid II , the essential bactoprenol-bound building block for peptidoglycan. nih.govnih.gov Quantitative analysis suggests that hBD-3 may stoichiometrically bind to Lipid II. nih.gov This binding sequesters the precursor molecule and prevents its utilization by the enzymes responsible for the subsequent membrane-bound steps of cell wall synthesis, such as MraY, MurG, FemX, and penicillin-binding protein 2 (PBP2). nih.gov

The inhibition of this pathway leads to a characteristic accumulation of the final soluble cell wall precursor, UDP-MurNAc-pentapeptide , in the cytoplasm. nih.gov This accumulation is a hallmark of antibiotics that block the membrane-associated stages of peptidoglycan synthesis. nih.gov The targeted disruption of the biosynthesis machinery at defined, Lipid II-rich sites is thought to create localized lesions in the cell wall, which can contribute to the eventual osmotic rupture and death of the bacterium. nih.govnih.gov

Data Tables

Table 1: Antimicrobial Activity of hBD-3 and its Linear Derivative (ABU-hBD3) Against Various Microorganisms
MicroorganismNative hBD-3 (LC90, µg/ml)ABU-hBD3 (LC90, µg/ml)
Escherichia coli~5~1
Staphylococcus aureus~12~5
Candida albicans~15~17
Enterococcus faeciumNot Reported~2-4
Pseudomonas aeruginosaNot Reported~2-4
Data derived from research on hBD-3 derivatives, where ABU-hBD3 is a linear version with cysteine residues replaced by α-aminobutyric acid. LC90 represents the lethal concentration required to kill 90% of the microbial population. nih.gov
Table 2: Effect of hBD-3 on Bacterial Cell Wall Synthesis
MechanismObservation/EffectReference
Molecular TargetBinds to Lipid II, the bactoprenol-bound cell wall precursor. nih.govnih.gov
Enzyme InhibitionInhibits enzymes that use Lipid II as a substrate (e.g., MraY, MurG, PBP2). nih.gov
Precursor AccumulationCauses intracellular accumulation of the final soluble precursor, UDP-MurNAc-pentapeptide. nih.gov
Morphological EffectLeads to localized lesions in the cell wall and protrusions of cytoplasmic contents. nih.govnih.gov

Intracellular Targets and Metabolic Disruption

Beyond its well-documented ability to disrupt microbial membranes, this compound exerts its antimicrobial effects by penetrating the microbial cell and interfering with essential intracellular processes. This leads to a comprehensive shutdown of cellular functions and, ultimately, cell death.

Once inside the microbial cell, this compound has been shown to interfere with the proper functioning of membrane-bound multienzyme machineries. In Staphylococcus aureus, for instance, hBD-3 can disrupt the electron transport chain, a critical pathway for cellular respiration and energy production. Furthermore, it interferes with the cell wall biosynthesis complex, compromising the structural integrity of the bacterium from within.

Studies have demonstrated that treatment with hBD-3 can lead to a rapid and simultaneous blockage of all major biosynthetic pathways in S. aureus, including those responsible for the synthesis of DNA, RNA, proteins, and the cell wall. This global inhibition of macromolecular synthesis effectively halts all vital cellular activities. Transcriptional analysis of S. aureus exposed to hBD-3 has revealed a downregulation of genes involved in anaerobic energy production, further highlighting the peptide's ability to cripple the metabolic capacity of the bacterium.

Neutralization of Microbial Toxins and Virulence Factors

A key aspect of this compound's protective role is its capacity to directly neutralize microbial toxins and other virulence factors. This action can significantly reduce the pathogenicity of invading microbes, mitigating the damage they can inflict on host tissues.

In the case of Pseudomonas aeruginosa, a notorious opportunistic pathogen, hBD-3 has been shown to effectively reduce the expression of several key virulence factors. This includes a decrease in the production of potent toxins such as ExoU and ExoS, which are delivered into host cells and disrupt their normal functions.

Furthermore, hBD-3 can inhibit the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix that protects them from the host immune system and antibiotics. By preventing biofilm formation, this compound renders the bacteria more susceptible to clearance. The peptide also curtails the production of pyocyanin, a toxic blue pigment produced by P. aeruginosa that contributes to its virulence.

The mechanism behind this neutralization often involves direct binding to the toxin molecules. This interaction can induce conformational changes in the toxin, leading to its inactivation and preventing it from binding to its target receptors on host cells.

Spectrum of Antimicrobial Activity

Human β-defensin 3 exhibits a broad spectrum of antimicrobial activity, effectively targeting a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.

This compound demonstrates potent activity against various Gram-positive bacteria. It is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies have reported median Minimum Inhibitory Concentrations (MICs) for hBD-3 against S. aureus to be around 1.0 µg/mL windows.net. The lethal concentration required to kill 90% of a bacterial population (LC90) has been observed at approximately 12 µg/mL nih.gov. Its efficacy against Enterococcus faecium has also been documented, with a linear, non-native form of hBD-3 showing high activity nih.gov.

The antimicrobial activity of this compound extends to Gram-negative bacteria. For Escherichia coli, the median MIC has been reported to be 4.0 µg/mL windows.net, with an LC90 of about 5 µg/mL nih.gov. Against Pseudomonas aeruginosa, a linear form of hBD-3 has demonstrated significant activity nih.gov. The MIC of a fusion protein of hBD-3 with a carbohydrate-binding domain against P. aeruginosa PA14 was found to be 32 μg/ml nih.gov.

This compound is also an effective antifungal agent. It exhibits potent activity against Candida albicans, a common fungal pathogen. The LC90 for hBD-3 against C. albicans has been reported to be approximately 15-17 µg/mL nih.gov. Research has shown that hBD-3 can inhibit the growth of C. albicans biofilms in infected dentine blocks nih.gov. Interestingly, the antifungal action of hBD-3 against C. albicans appears to be energy-dependent and does not necessarily cause major membrane disruption nih.gov.

The antimicrobial arsenal of this compound also includes significant antiviral properties, particularly against enveloped viruses. The mechanisms of viral inhibition are multifaceted and can involve both direct interaction with the virus and modulation of host cell factors.

Against the Human Immunodeficiency Virus (HIV), hBD-3 has been shown to block viral replication. A key mechanism is its ability to act as a novel antagonist of the HIV-1 coreceptor CXCR4 nih.gov. By binding to CXCR4, hBD-3 prevents the virus from using this receptor to gain entry into host cells. It can also directly interact with HIV-1 virions researchgate.net.

In the context of influenza A virus, this compound has been shown to inhibit viral replication. Studies suggest that this inhibition is mediated through cell-based mechanisms rather than direct inactivation of the virus particles oup.commdpi.com. The induction of hBD-3 expression has been linked to the anti-influenza A virus effects of certain compounds spandidos-publications.com.

Data Tables

Table 1: Minimum Inhibitory Concentration (MIC) and Lethal Concentration (LC90) of Human β-Defensin 3 against various microorganisms.

MicroorganismStrainMIC (µg/mL)LC90 (µg/mL)
Staphylococcus aureusClinical Isolates1.0 (median) windows.net12 nih.gov
Escherichia coliClinical Isolates4.0 (median) windows.net5 nih.gov
Pseudomonas aeruginosaPA1432 (hBD3-CBD) nih.gov-
Candida albicans--15-17 nih.gov

Note: MIC and LC90 values can vary depending on the specific strain and experimental conditions.

Salt-Insensitive Antimicrobial Efficacy

A significant challenge for the therapeutic application of many antimicrobial peptides is the reduction of their efficacy under physiological salt concentrations. The antimicrobial activity of most defensins is largely dependent on electrostatic interactions, which can be masked by the high ionic strength found in bodily fluids, thereby attenuating their function. nih.gov However, a distinguishing characteristic of this compound, particularly human β-defensin 3 (hBD-3), is its potent, salt-insensitive antimicrobial activity. nih.govresearchgate.net

Research has demonstrated that hBD-3 maintains a broad spectrum of potent antimicrobial action against numerous pathogenic microbes even in environments with elevated salt levels. nih.gov This robustness is in contrast to other human β-defensins like hBD-1, hBD-2, and hBD-4, whose antibacterial activities are notably impaired by high salt concentrations. researchgate.net The salt-independent potency of hBD-3 is particularly effective against gram-positive bacteria such as multi-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. nih.govnih.gov While the bactericidal efficacy of defensins can be strongly inhibited at physiological salt concentrations, hBD-3 exhibits a relatively strong salt tolerance. frontiersin.org

Studies have investigated the structural components of hBD-3 that contribute to this salt resistance. It has been shown that deleting the N-terminal region of hBD-3 can result in an increase in its antibacterial activity, and its C-terminal region is critical for this function at high salt concentrations. researchgate.net Furthermore, modifications to the defensin structure, such as creating chimeric peptides, have been explored to enhance salt resistance. For instance, a chimeric defensin named H4, which combines sequences from hBD-3 and hBD-4, was shown to possess improved antibacterial activity and salt resistance, retaining over 80% of its activity at high salt concentrations. frontiersin.org

The activity of hBD-3 and its synthetic analogs has been tested against various pathogens in the presence of physiological salt levels (typically 150 mM NaCl). In one study, a linear version of hBD-3 where cysteine residues were replaced with α-aminobutyric acid (ABU-hBD3) showed significant activity against E. coli under these conditions, whereas the activity of the native hBD-3 was greatly diminished against this specific bacterium. nih.gov However, against S. aureus, the activity of ABU-hBD3 was attenuated by NaCl. nih.gov

The table below summarizes findings on the antimicrobial activity of hBD-3 and a modified version against different bacterial strains in the presence of physiological salt concentrations.

CompoundBacterial StrainSalt Concentration (NaCl)Antimicrobial ActivityReference
hBD-3E. coli150 mMGreatly diminished nih.gov
hBD-3S. aureusNot specifiedPotent, salt-insensitive nih.gov
hBD-3E. faeciumNot specifiedPotent, salt-insensitive nih.gov
ABU-hBD3 (linear analog)E. coli150 mMSignificant activity nih.gov
ABU-hBD3 (linear analog)S. aureus150 mMAttenuated nih.gov

This salt-insensitive characteristic is a key feature of this compound, making it a subject of significant interest for the development of novel antimicrobial agents that can remain effective in the complex ionic environments of the human body.

Immunomodulatory Roles and Signaling Pathways of Defensin 3

Chemoattraction of Immune Cells

HBD3 acts as a chemoattractant for several types of immune cells, directing their migration to sites of infection or inflammation. oncotarget.comnih.govnih.gov This chemotactic activity is crucial for the effective mobilization of immune defenses.

Recruitment of Monocytes, Macrophages, and Dendritic Cells

HBD3 is known to chemoattract monocytes, macrophages, and dendritic cells (DCs). nih.govnih.govfrontiersin.orgaai.orgresearchgate.net This recruitment is a key step in initiating an effective immune response, bringing professional antigen-presenting cells (APCs) to the site where they are needed. Studies have shown that HBD3 can chemoattract monocytes/macrophages, and this process can be dependent on receptors such as CCR2. frontiersin.orgaai.org For instance, tumor-derived HBD3 has been shown to use CCR2 to attract tumor-infiltrating monocytes. aai.org Additionally, HBD3 can induce migration of immature DCs. researchgate.netwipo.int

Chemoattraction of T Cells

While the chemoattraction of myeloid cells is well-established, HBD3 has also been implicated in the chemoattraction of T cells. Some studies suggest that beta-defensins, including HBD3, can chemoattract CD4 T cells and immature dendritic cells through CCR6. nih.gov However, other evidence suggests that HBD3's chemotactic activity for monocytes and macrophages may involve receptors other than CCR6. aai.orgfrontiersin.org

Activation and Maturation of Antigen-Presenting Cells (APCs)

HBD3 plays a significant role in the activation and maturation of APCs, including monocytes and myeloid dendritic cells. oncotarget.comfrontiersin.orgresearchgate.netpnas.org This activation is critical for the subsequent initiation of adaptive immunity. HBD3 induces the expression of co-stimulatory molecules on these cells, such as CD80, CD86, and CD40. frontiersin.orgresearchgate.netpnas.org These molecules are essential for providing the necessary signals for T cell activation. Activation of monocytes by HBD3 can also lead to the expression of inflammatory cytokines. frontiersin.org Furthermore, HBD3 can induce the phenotypic maturation of Langerhans cell-like dendritic cells (LC-DCs), leading to increased expression of maturation markers like HLA-DR, CD83, CD86, CD40, and CCR7. researchgate.netcore.ac.uknih.gov This maturation enables DCs to become more effective at presenting antigens and migrating to lymph nodes.

Here is a table summarizing the effects of HBD3 on APC maturation markers:

Cell TypeMarkerEffect of HBD3 TreatmentSource
Human MonocytesCD80Increased Expression frontiersin.orgresearchgate.netpnas.org
Human MonocytesCD86Increased Expression frontiersin.orgresearchgate.netpnas.org
Human MonocytesCD40Increased Expression researchgate.netpnas.org
Myeloid Dendritic CellsCD80Increased Expression frontiersin.orgpnas.org
Myeloid Dendritic CellsCD86Increased Expression frontiersin.orgpnas.org
Myeloid Dendritic CellsCD40Increased Expression pnas.org
LC-DCsHLA-DRIncreased Expression core.ac.uk
LC-DCsCD83Increased Expression core.ac.uk
LC-DCsCD86Increased Expression core.ac.uk
LC-DCsCD40Increased Expression core.ac.uk
LC-DCsCCR7Increased Expression researchgate.netcore.ac.uknih.gov

HBD3-stimulated LC-DCs have been shown to induce strong proliferation and IFN-γ secretion by naive human T cells, suggesting that HBD3 can skew T cell activation towards a Th1-type immune response. core.ac.uknih.gov

Receptor Interactions and Associated Signaling

The immunomodulatory effects of HBD3 are mediated through interactions with specific cell surface receptors. These interactions trigger intracellular signaling pathways that lead to changes in gene expression and cellular function.

Engagement with Toll-like Receptors (TLR1/2, TLR4, TLR9)

HBD3 has been shown to interact with Toll-like receptors (TLRs), particularly TLR1, TLR2, and TLR9. frontiersin.orgpnas.orgresearchgate.netd-nb.infonih.govaai.org Activation of APCs by HBD3 can occur via TLR1 and TLR2. frontiersin.orgpnas.orgnih.gov Studies using HEK cells engineered to express various TLRs have demonstrated that NF-κB activation by HBD3 is dependent on the co-expression of both TLR1 and TLR2. pnas.orgnih.gov This suggests that HBD3 engages with the TLR1/TLR2 heterodimer.

While murine beta-defensin-2 has been shown to activate mouse dendritic cells via a TLR4-dependent mechanism, the interaction of human HBD3 with TLR4 appears more complex and can involve both activation and inhibition depending on the context. nih.govfrontiersin.orgfrontiersin.org Some research indicates that HBD3 can inhibit the TLR4 response, affecting downstream signaling. nih.govresearchgate.netnih.gov

HBD3 also increases the TLR9-dependent response to bacterial DNA. d-nb.infoaai.org HBD3/DNA complexes can activate human plasmacytoid dendritic cells (pDCs) via TLR9, leading to the production of type I interferon, such as IFN-α. d-nb.infoaai.org This suggests a role for HBD3 in enhancing the recognition of pathogen DNA by the innate immune system.

Downstream Signaling via MyD88-Dependent and TRIF-Dependent Pathways

Engagement of TLRs by ligands like HBD3 triggers downstream signaling pathways. TLR signaling typically involves adaptor proteins such as MyD88 and TRIF (also known as TRAM-inclusive adapter molecule 1). nih.govcapes.gov.br

In the case of TLR1/TLR2 activation by HBD3, signaling requires MyD88. pnas.orgnih.gov This MyD88-dependent pathway leads to the activation of kinases, including IL-1 receptor-associated kinase-1 (IRAK-1), and ultimately results in the activation of transcription factors like NF-κB. pnas.orgnih.govoup.com Activation of NF-κB is crucial for the induction of genes encoding co-stimulatory molecules and inflammatory cytokines. pnas.orgnih.gov

Interestingly, studies investigating the effect of HBD3 on TLR4 signaling have shown that HBD3 can inhibit both MyD88-dependent and TRIF-dependent pathways activated by TLR4 ligands like LPS. nih.govresearchgate.netnih.gov This suggests that HBD3 may target signaling components common to both pathways or act on components within each pathway, leading to transcriptional repression of pro-inflammatory genes. nih.govresearchgate.netnih.gov

The TLR9-dependent response enhanced by HBD3/DNA complexes also involves downstream signaling pathways that lead to the production of IFN-α, likely involving MyD88 and IRF7. aai.org

Here is a summary of HBD3 receptor interactions and associated signaling:

Receptor InteractionAssociated Immune CellsKey Downstream Pathways InvolvedObserved EffectsSource
CCR2Monocytes, Macrophages, Dendritic CellsGi protein-coupledChemoattraction frontiersin.orgaai.orgfrontiersin.org
CCR6Immature Dendritic Cells, T CellsGi protein-coupledChemoattraction (Less clear for HBD3 compared to HBD2) nih.govaai.orgfrontiersin.org
TLR1/TLR2Monocytes, Myeloid Dendritic Cells, NK cellsMyD88-dependentActivation, increased expression of co-stimulatory molecules (CD80, CD86, CD40), NF-κB activation, cytokine production (IL-1β, IL-6, IL-8) frontiersin.orgresearchgate.netpnas.orgresearchgate.netnih.govfrontiersin.orgresearchgate.net
TLR4Macrophages, Dendritic CellsMyD88-dependent, TRIF-dependentInhibition of signaling pathways, transcriptional repression of pro-inflammatory genes (in response to LPS) nih.govresearchgate.netnih.gov
TLR9 (in complex with DNA)Plasmacytoid Dendritic CellsMyD88-dependent, IRF7Enhanced response to bacterial DNA, IFN-α production d-nb.infoaai.org
CXCR4T cellsGi protein-coupledDownmodulation, antagonism of activity (inhibits chemotaxis) frontiersin.orgaai.orgscienceopen.com
Activation of NF-κB and AP-1 Transcription Factors

Human beta-defensin 3 is known to activate key transcription factors involved in inflammatory and immune responses, namely NF-κB and AP-1. Activation of monocytes and myeloid dendritic cells by hBD-3 is mediated through interaction with Toll-like receptors (TLRs) 1 and 2, leading to signaling that requires myeloid differentiating factor 88 (MyD88) and results in IL-1 receptor-associated kinase-1 (IRAK-1) phosphorylation. pnas.org Studies using HEK cells engineered to express various TLRs demonstrated that the activation of NF-κB by hBD-3 is dependent on the co-expression of both TLR1 and TLR2. pnas.org This TLR1/2-dependent mechanism of NF-κB activation by hBD-3 has been observed in human monocytes and myeloid dendritic cells. pnas.orgnih.gov

Beyond TLRs, hBD-3 has also been shown to activate NF-κB in other cell types and contexts. In human dermal fibroblasts, hBD-1, hBD-2, hBD-3, and hBD-4 significantly increased nuclear levels of NF-κB, indicating activation of the NF-κB signaling pathway. mdpi.com This activation involved the epidermal growth factor receptor (EGFR), Src family kinase, c-Jun N-terminal kinase (JNK), and p38 pathways. mdpi.com In cervical cancer cells, hBD-3 contributes to carcinogenesis by activating the NF-κB signaling pathway. nih.gov Furthermore, a peptide domain derived from hBD-3 was found to suppress NF-κB activation by directly blocking IκBα degradation, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit. dovepress.com

The activation of AP-1 by hBD-3 has also been reported. In human Langerhans cell-like dendritic cells (LC-DCs), hBD-3-induced maturation and upregulation of CCR7 were dependent on both NF-κB and MAPK/AP-1 activation pathways. nih.gov Inhibition of MAPK/AP-1 resulted in a reduction of hBD-3-mediated CD86 and CCR7 upregulation in LC-DCs. nih.gov In pulmonary cells infected with Legionella pneumophila, hBD-3 expression was mediated through a JNK-dependent activation of AP-1 (c-Jun), appearing to be independent of NF-κB in this specific context. rki.de Prostaglandin (B15479496) D2-induced hBD-3 production in human keratinocytes also involved the activation of AP-1 through the expression and phosphorylation of c-Fos. capes.gov.br

Research findings on NF-κB and AP-1 activation by hBD-3 indicate complex and context-dependent mechanisms involving various receptors and downstream signaling molecules.

Cell Type / ContextReceptor(s) InvolvedSignaling Pathway(s) InvolvedTranscription Factor(s) ActivatedKey FindingsSource
Monocytes and Myeloid Dendritic CellsTLR1/TLR2MyD88, IRAK-1NF-κBActivation of NF-κB is TLR1/2 dependent. pnas.org pnas.orgnih.gov
Human Dermal FibroblastsEGFR, SrcJNK, p38, NF-κBNF-κBIncreased nuclear NF-κB levels. mdpi.com mdpi.com
Cervical Cancer CellsNot specifiedNF-κBNF-κBPromotes carcinogenesis via NF-κB activation. nih.gov nih.gov
Human LC-DCsNot specifiedNF-κB, MAPK/AP-1NF-κB, AP-1Maturation and CCR7 upregulation are NF-κB and AP-1 dependent. nih.gov nih.gov
Pulmonary Cells (L. pneumophila)TLR-JNKJNKAP-1 (c-Jun)hBD-3 expression mediated via JNK-AP-1 pathway, independent of NF-κB. rki.de rki.de
Human KeratinocytesCRTH2/Gi/src/MEK/ERKMEK/ERKAP-1 (c-Fos)AP-1 activation involved in prostaglandin D2-induced hBD-3 production. capes.gov.br capes.gov.br

Binding to Chemokine Receptors (e.g., CCR6, CCR2, CXCR4)

Human beta-defensin 3 functions as a chemoattractant for various immune cells, a property mediated through its interaction with chemokine receptors. HBD-3 has been shown to chemoattract immature dendritic cells and memory T cells through interactions with CCR6. pnas.org Studies have demonstrated that hBD-2 and hBD-3, along with their mouse orthologs, can induce chemotaxis through interaction with CCR2, a chemokine receptor found on monocytes, macrophages, and neutrophils. nih.govnih.govresearchgate.netaai.org HBD-3 fused to the Fc region of human IgG1 showed binding to CCR2-transfected HEK293 cells and induced CCR2-specific chemotaxis of these cells, as well as human peripheral blood monocytes and mouse peritoneal exudate cells, in a dose-dependent manner. nih.govnih.govresearchgate.net Preincubation of human monocytes with CCL2/MCP-1, the natural ligand for CCR2, abolished migration induced by beta-defensins, and conversely, preincubation with hBD-3 inhibited MCP-1 induced migration. nih.govresearchgate.net Peritoneal exudate cells from CCR2-deficient mice failed to migrate towards these fusion proteins, further supporting the role of CCR2 in hBD-3 mediated chemotaxis. nih.govresearchgate.net

HBD-3 also interacts with CXCR4, a chemokine receptor that serves as a coreceptor for HIV-1 entry. mdpi.comcellapplications.com HBD-3 can compete with stromal-derived factor 1 (SDF-1), the natural ligand for CXCR4, for binding to cells. aai.org It promotes the internalization of CXCR4 without inducing calcium flux, ERK phosphorylation, or chemotaxis in immunocompetent cells. cellapplications.comaai.orgfrontiersin.org This activity is specific for CXCR4, as hBD-3 did not inhibit calcium mobilization induced by ligands for other G protein-coupled receptors. aai.org The interaction of hBD-3 with CXCR4 suggests a potential mechanism for its anti-HIV activity. mdpi.comcellapplications.com While some studies indicate direct binding of hBD-3 to CXCR4 weizmann.ac.il, others using hBD-3 fusion proteins did not demonstrate direct binding to human CXCR4-expressing HEK293 cells or chemoattraction, suggesting that the interaction mechanism might be complex or context-dependent. nih.govaai.org

Chemokine ReceptorCell Types InvolvedHBD-3 InteractionFunctional OutcomeSource
CCR6Immature dendritic cells, Memory T cellsBindingChemoattraction pnas.orgaai.orgfrontiersin.org
CCR2Monocytes, Macrophages, NeutrophilsBinding (shown with fusion protein), Induces chemotaxisChemoattraction nih.govnih.govresearchgate.netaai.org
CXCR4Immunocompetent cellsCompetes with SDF-1, Induces internalizationBlocks SDF-1 induced signaling (calcium flux, ERK phosphorylation, chemotaxis) cellapplications.comaai.orgfrontiersin.org

Interaction with Melanocortin Receptors

Human beta-defensin 3 has been identified as an endogenous ligand for melanocortin receptors (MCRs), specifically MC1R and MC4R. mdpi.comnih.govnih.govbachem.comfrontiersin.org HBD-3 acts as a neutral antagonist at both MC1R and MC4R, capable of blocking the action of both stimulatory agonists like α-melanocyte stimulating hormone (α-MSH) and inhibitory inverse agonists such as Agouti signaling protein (ASIP) and Agouti-related protein (AgRP). nih.govnih.govbachem.com Structural and functional analyses indicate that two patches of positively charged residues on the surface of hBD-3 are primarily responsible for high-affinity binding to melanocortin receptors, suggesting a binding mode based on electrostatic complementarity. nih.govnih.gov This interaction is distinct from that of classical melanocortin ligands. nih.gov The physiological significance of hBD-3's interaction with melanocortin receptors is an area of ongoing research. frontiersin.org

Modulation of Cytokine and Chemokine Production

Human beta-defensin 3 influences the production of various cytokines and chemokines, contributing to the regulation of inflammatory and immune responses.

Regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-12)

The effect of hBD-3 on pro-inflammatory cytokine production appears to be context-dependent, with both inducing and inhibitory effects reported. While some studies indicate that hBD-3 can induce inflammatory cytokines, others demonstrate an inhibitory role, particularly in the context of TLR stimulation.

In human monocytes and myeloid dendritic cells, hBD-3 can induce the expression of cytokines associated with inflammation, including IL-6 and IL-1β. nih.gov Stimulation of human macrophages with hBD-3 has been shown to induce the expression of tumor-promoting cytokines and chemokines, including IL-1α, IL-6, IL-8, and TNF-α. frontiersin.org In human conjunctival epithelial cells, hBD-3 increased the production of IL-6 and IL-8. arvojournals.org

Conversely, several studies highlight the ability of hBD-3 to suppress the production of pro-inflammatory cytokines, particularly TNF-α and IL-6, induced by TLR ligands like LPS. HBD-3 has been shown to inhibit the accumulation of TNF-α and IL-6 proteins in LPS-stimulated macrophages both in vitro and in vivo. nih.govspandidos-publications.comnih.gov This inhibitory effect is not due to direct binding of LPS by hBD-3 and is independent of melanocortin receptors MC1R or MC3R. nih.govnih.gov The repression of IL-6 and IL-12p40 transcripts by hBD-3 is consistent with a reduction in their protein levels. nih.gov HBD-3 also significantly reduced the induction of IL-6, IL-12p40, and RANTES in both bone marrow-derived macrophages and conventional myeloid dendritic cells stimulated with TLR4 ligands. nih.gov In human umbilical vein endothelial cells stimulated with TNF-α, hBD-3 reduced the production of IL-6 and IL-8 in a dose-dependent manner. nih.gov

HBD-3 can also influence IFN-γ production. Intravenous administration of hBD-3/CpG complexes induced pro-inflammatory cytokines including IFN-γ in serum. nih.govaai.orgresearchgate.net

CytokineEffect of HBD-3Context / Cell TypeSource
TNF-αInductionHuman macrophages frontiersin.org
Inhibition of LPS-induced productionMacrophages (in vitro and in vivo) nih.govspandidos-publications.comnih.gov
Reduction of TNF-α-induced productionHuman umbilical vein endothelial cells nih.gov
IL-6InductionHuman monocytes, Myeloid dendritic cells, Macrophages, Human conjunctival epithelial cells nih.govfrontiersin.orgarvojournals.org
Inhibition of LPS-induced productionMacrophages (in vitro and in vivo), Myeloid dendritic cells nih.govspandidos-publications.comnih.gov
Reduction of TNF-α-induced productionHuman umbilical vein endothelial cells nih.gov
IFN-γInduction (in presence of CpG complexes)Serum (in mice) nih.govaai.orgresearchgate.net
IL-12Reduction of TLR4 ligand-induced IL-12p40 productionMacrophages, Myeloid dendritic cells nih.gov
IL-1βInductionHuman monocytes nih.gov
IL-8InductionHuman macrophages, Human conjunctival epithelial cells frontiersin.orgarvojournals.org
Reduction of TNF-α-induced productionHuman umbilical vein endothelial cells nih.gov

Regulation of Anti-inflammatory Cytokines (e.g., IL-10)

While some TLR agonists induce the production of the anti-inflammatory cytokine IL-10, hBD-3 does not appear to induce IL-10 in human monocytes. nih.gov Studies in bone marrow-derived macrophages also established that IL-10 levels were not altered by hBD-3 in the presence or absence of LPS, suggesting that the anti-inflammatory effects of hBD-3 are not mediated by IL-10. nih.gov However, intravenous administration of hBD-3/CpG complexes has been shown to induce IL-10 in serum in mice. nih.govaai.orgresearchgate.net This suggests that the effect of hBD-3 on IL-10 production may depend on the specific cellular context and the presence of co-stimuli.

Influence on Adaptive Immunity

hBD-3's influence on adaptive immunity is multifaceted, largely mediated through its interactions with immune cells, particularly antigen-presenting cells (APCs) like dendritic cells (DCs) and monocytes, and its effects on T-cell responses. pnas.orgjmb.or.kraai.org Its ability to chemoattract these cells to sites of infection or inflammation is a key mechanism linking the innate and adaptive arms of the immune system. nih.govpnas.orgjmb.or.kraai.org

Shaping of T-Cell Responses and Differentiation

hBD-3 has been shown to influence T-cell responses, particularly by promoting the polarization of T helper type 1 (Th1) immune responses. aacrjournals.orgnih.govcore.ac.uk Studies have demonstrated that hBD-3-matured dendritic cells can induce strong proliferation and interferon-gamma (IFN-γ) secretion by naive human T cells in mixed lymphocyte reactions. aacrjournals.orgnih.govcore.ac.uk This suggests that hBD-3 contributes to the generation of cell-mediated immunity. aacrjournals.org

Linkage between Innate and Adaptive Immune Responses

hBD-3 acts as a crucial link between the innate and adaptive immune responses. nih.govpnas.orgoncotarget.comjmb.or.kraai.orgoup.com Its role as a chemoattractant for various immune cells, including monocytes, lymphocytes, and immature dendritic cells, facilitates their recruitment to infection sites. nih.govpnas.orgjmb.or.kraai.orgoup.com This directed migration is partly mediated through interaction with chemokine receptors like CCR6 and CCR2. nih.govaai.orgoup.com

Moreover, hBD-3's ability to activate professional APCs is a significant mechanism bridging innate and adaptive immunity. pnas.orgjmb.or.krpnas.org hBD-3 can induce the expression of costimulatory molecules such as CD80, CD86, and CD40 on monocytes and myeloid dendritic cells in a Toll-like receptor (TLR)-dependent manner, specifically via TLR1 and TLR2. pnas.orgpnas.org This activation requires signaling through myeloid differentiating factor 88 (MyD88) and leads to IL-1 receptor-associated kinase-1 phosphorylation and NF-κB activation. pnas.orgpnas.org The induction of these costimulatory molecules is essential for the effective priming and activation of T cells, thereby enhancing adaptive immune responses. pnas.orgfrontiersin.org This TLR-mediated activation by a host-derived peptide like hBD-3 highlights a mechanism by which innate immune signals can directly influence the initiation of adaptive immunity. pnas.org

Context-Dependent Immunomodulatory Effects: Pro-inflammatory vs. Anti-inflammatory Actions

The immunomodulatory effects of hBD-3 are context-dependent, exhibiting both pro-inflammatory and anti-inflammatory actions depending on the cellular environment and the presence of other stimuli. nih.govnih.govjmb.or.krmdpi.com

Initially, defensins, including hBD-3, were often considered pro-inflammatory due to their increased expression in response to inflammatory mediators and their ability to chemoattract immune cells. nih.gov hBD-3 can induce the expression of pro-inflammatory mediators in certain cell types, such as keratinocytes and immune cells. nih.gov For instance, hBD-3 has been shown to induce the expression of cytokines associated with inflammation, including IL-8, IL-6, and IL-1β, in monocytes. frontiersin.org In some contexts, particularly when overexpressed in certain tumors, hBD-3 can contribute to a pro-inflammatory tumor microenvironment by recruiting myeloid cells and stimulating the release of pro-tumor cytokines. frontiersin.org

However, several studies have also demonstrated anti-inflammatory roles for hBD-3, particularly in the presence of strong pro-inflammatory stimuli like lipopolysaccharide (LPS). nih.govnih.gov hBD-3 has been shown to inhibit the accumulation of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages both in vitro and in vivo. nih.govnih.gov This anti-inflammatory effect appears to involve the specific targeting of TLR signaling pathways, leading to the transcriptional repression of pro-inflammatory genes. nih.govresearchgate.net hBD-3 can reduce NF-κB signaling in cells, even in the presence of MyD88 or TRIF, suggesting a mechanism that interferes with downstream TLR signaling. nih.govresearchgate.net The structural integrity of hBD-3 is important for its anti-inflammatory effect; unfolded hBD-3 can enhance the pro-inflammatory effects of LPS. nih.gov

The dual nature of hBD-3's immunomodulatory effects suggests that it acts as a regulator to balance inflammatory responses and promote immune homeostasis. jmb.or.kr The outcome of hBD-3-mediated immune regulation appears to be influenced by factors such as its concentration, the specific cell type involved, and the presence of co-stimulatory signals. jmb.or.kr

The following table summarizes some of the observed context-dependent effects:

ContextObserved EffectMechanism/Associated FactorsSource
Presence of LPS (Macrophages)Anti-inflammatoryInhibition of TNF-α and IL-6, targeting TLR signaling, transcriptional repression of pro-inflammatory genes, reduction of NF-κB signaling. nih.govnih.govresearchgate.net
Overexpression in Epithelial TumorsPro-inflammatoryChemoattraction of myeloid cells, stimulation of pro-tumor cytokine secretion (IL-6, TNF-α). frontiersin.org
Activation of Monocytes and Myeloid DCsPro-inflammatory/LinkingInduction of costimulatory molecules (CD80, CD86, CD40), induction of inflammatory cytokines (IL-8, IL-6, IL-1β) via TLR1/2 and MyD88. pnas.orgpnas.orgfrontiersin.org
Interaction with T cellsModulatoryInduction of STAT1 phosphorylation, stimulation of tyrosine phosphatase activity, increased IL-2 and IL-10 secretion during TCR activation. nih.gov
Unfolded Structure (in presence of LPS)Enhanced Pro-inflammatoryEnhances LPS-induced TNF-α production in macrophages. nih.gov

This context-dependent activity underscores the complex role of hBD-3 in the immune system, where it can contribute to both the initiation and the resolution of inflammation, as well as shape the adaptive immune response. nih.govnih.govjmb.or.kr

Regulation of Defensin 3 Expression and Biosynthesis

Tissue-Specific Expression Patterns

HBD3 exhibits a broad distribution across various human tissues, with expression detected in the epithelia of numerous organs as well as in certain non-epithelial tissues. nih.govgenecards.org Elevated levels of HBD3 expression are notably found in the skin and tonsils. sinobiological.com Moderate expression is observed in the trachea, uterus, kidney, thymus, adenoid, pharynx, and tongue. sinobiological.com Additional sites of expression include the salivary gland, bone marrow, colon, stomach, polyp, and larynx. sinobiological.com Within the oral epithelium, HBD3 production is predominantly localized to the mitotically active cells of the basal layer in gingival tissue. frontiersin.org Studies on the intestinal epithelium have shown HBD3 mRNA expression in isolated epithelial cells from both the small and large intestine, with higher expression levels detected in the crypt compartment compared to the villus/luminal compartment. nih.gov

Constitutive vs. Inducible Expression Profiles

In contrast to the generally constitutive expression of Human Beta-Defensin 1 (HBD1), HBD3 expression is predominantly inducible. frontiersin.orgresearchgate.netoup.comaai.org Under normal physiological conditions, the basal expression of HBD3 is relatively low. frontiersin.org However, its levels are significantly upregulated in response to external cues such as microbial challenge, infection, tissue injury, and inflammatory conditions. frontiersin.orgresearchgate.netrndsystems.comfrontiersin.orgaai.orgresearchgate.netaai.orgasm.org

Transcriptional Regulation

The transcriptional control of HBD3 expression involves complex signaling cascades and the activity of specific transcription factors that bind to regulatory regions of the DEFB103A gene.

Induction by Microbial Products and Pathogen-Associated Molecular Patterns (PAMPs)

A key driver of HBD3 expression is the presence of microbial products and PAMPs. researchgate.netnih.gov Exposure to a variety of microorganisms, including both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pneumoniae, and Escherichia coli, as well as fungi like Candida albicans, has been shown to induce HBD3 expression in epithelial cells from different sites, including keratinocytes and airway epithelial cells. frontiersin.orgnih.govnih.gov

Specific PAMPs, including lipopolysaccharide (LPS), bacterial DNA, and flagellin, are capable of inducing the expression of human defensins, including HBD3. researchgate.net Research indicates that lipoteichoic acid (LTA), a significant cell wall component of S. aureus, contributes to the induction of HBD3 in skin keratinocytes. nih.gov This induction in keratinocytes upon contact with S. aureus is, at least in part, mediated through Toll-like receptor 2 (TLR2) signaling. frontiersin.orgnih.gov Interestingly, HBD3 itself can interact with TLRs, specifically TLR1 and TLR2, which can subsequently influence cellular differentiation and amplify host immune responses during microbial invasion. pnas.org

Regulation by Inflammatory Cytokines (e.g., TNF-α, IL-1β, IFN-γ)

Inflammatory cytokines play a crucial role in modulating HBD3 expression. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) have been identified as inducers of HBD3 expression in various epithelial cell types, including keratinocytes and respiratory epithelial cells. nih.govcapes.gov.br Interferon-gamma (IFN-γ) is also particularly effective at increasing HBD3 expression. nih.govgenecards.org

However, the regulatory effects of cytokines on HBD3 expression can be tissue-specific and influenced by the cytokine milieu. For example, in intestinal epithelial cells, IFN-γ enhanced HBD3 mRNA expression, whereas TNF-α and IL-1β did not have the same effect. nih.gov Conversely, certain Th2 cytokines, notably Interleukin-4 (IL-4) and Interleukin-13 (IL-13), have been shown to negatively regulate the induction of HBD3 expression stimulated by TNF-α and IFN-γ in keratinocytes. nih.govresearchgate.netresearchgate.net This inhibitory effect is mediated through the activation of STAT-6 and the subsequent induction of suppressors of cytokine signaling (SOCS)-1 and SOCS-3, which interfere with the signaling pathways activated by STAT-1 and NF-κB. researchgate.netresearchgate.net

Role of Phorbol Myristate Acetate (PMA) and Contact with Bacteria

Phorbol Myristate Acetate (PMA), a known activator of protein kinase C, has been demonstrated to induce HBD3 gene expression in keratinocytes. capes.gov.br Direct contact with bacteria, such as Pseudomonas aeruginosa, has also been shown to upregulate HBD3 mRNA expression in epithelial cells. nih.govresearchgate.net This induction upon bacterial contact underscores the ability of epithelial cells to directly sense and respond to the presence of microorganisms by increasing HBD3 production.

Post-Transcriptional and Post-Translational Control

Proteolytic Processing and Activation

Defensins are initially synthesized as inactive precursor molecules that require proteolytic cleavage to become functionally active peptides. This post-translational modification is a critical step in their biosynthesis and serves to prevent potential damage to the host cells where they are stored. Alpha-defensins are translated as pre-pro-peptides, which are then processed into pro-peptides after the removal of a signal peptide. researchgate.netfrontiersin.org The pro-peptide is subsequently cleaved to yield the mature, active defensin (B1577277). mdpi.comresearchgate.netfrontiersin.org

In human Paneth cells, the primary enzymes responsible for processing pro-HD5 and pro-HD6 are trypsins. mdpi.comphysiology.orgfrontiersin.orgnih.govresearchgate.netnih.gov These pro-defensins are stored alongside their processing enzyme, trypsinogen (B12293085) (the inactive precursor of trypsin), within secretory granules. physiology.orgnih.gov Activation of trypsinogen and subsequent cleavage of pro-HD5 and pro-HD6 are thought to occur during or immediately following secretion of the granule contents into the intestinal lumen. physiology.orgfrontiersin.orgnih.govresearchgate.netnih.gov This spatial and temporal control ensures that the potent antimicrobial activity of mature defensins is unleashed in the extracellular environment where microbes are encountered, rather than within the Paneth cells themselves. For instance, proHD6 is functionally inactive and its proteolytic cleavage by trypsin is essential for it to self-assemble into nanonets that can entrap bacteria. nih.govresearchgate.netresearchgate.net

In murine Paneth cells, a different protease, matrix metalloproteinase 7 (MMP7), is responsible for processing pro-defensins (known as cryptdins in mice). mdpi.comphysiology.orgresearchgate.netfrontiersin.orgnih.gov Similar to the human mechanism, MMP7 is co-packaged in Paneth cell granules and cleaves pro-cryptdins to their mature forms. mdpi.comnih.gov While this processing can begin intracellularly, the peptides are not always completely processed before secretion. mdpi.comnih.gov

Human neutrophil peptides (HNPs), including HNP-3 (Defensin 3), also undergo proteolytic processing from their pro-peptide forms. nih.govnih.govnih.gov In neutrophils, serine proteases such as neutrophil elastase (NE) and proteinase 3 (PR3) are involved in the activation of proHNP1 within azurophil granules. nih.gov Cathepsin G (CG), another neutrophil protease, can also process proHNP1, resulting in a slightly different mature form. nih.gov The correct folding of the pro-peptide is important for accurate and efficient processing by these enzymes. nih.gov

The specific cleavage sites and the proteases involved in defensin maturation highlight a key post-translational control mechanism that regulates their activation and function.

Human Defensin TypePrimary Location(s)Processing Enzyme(s) (Human)Precursor FormMature Form Size (approx.)
Alpha-defensins (HD5, HD6)Paneth cellsTrypsin mdpi.comphysiology.orgfrontiersin.orgnih.govresearchgate.netnih.govPre-pro-peptide, Pro-peptide researchgate.netfrontiersin.org~32-33 amino acids researchgate.netfrontiersin.orgnih.gov
Alpha-defensins (HNP1, HNP3)NeutrophilsNeutrophil Elastase, Proteinase 3, Cathepsin G nih.govPro-peptide nih.govnih.govnih.gov~30 amino acids nih.gov
Beta-defensins (hBD-3)Epithelial cells, NeutrophilsSpecific cellular proteases mdpi.comPreproprecursor mdpi.com~45 amino acids

Note: While MMP7 processes mouse alpha-defensins, human Paneth cell alpha-defensins are processed by trypsin. mdpi.comphysiology.orgfrontiersin.org

Influence of Epidermal Growth Factor Receptor (EGFR) Phosphorylation on Release

The release of antimicrobial peptides from Paneth cells is a regulated secretory process that can be triggered by various stimuli, including bacteria and bacterial components. mdpi.comphysiology.org The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, plays a role in regulating cellular processes in the intestinal epithelium, including proliferation of intestinal stem cells. mdpi.com Accumulating evidence suggests that EGFR activation and subsequent phosphorylation influence the release of host defense peptides, including alpha-defensins, from intestinal cells. scispace.complos.org

EGFR is activated upon binding of its ligands, such as Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. bio-rad-antibodies.commdpi.comelifesciences.orgthermofisher.comelifesciences.org These phosphorylation events serve as docking sites for various adapter proteins, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3 kinase-AKT pathways, which regulate diverse cellular functions. bio-rad-antibodies.commdpi.comelifesciences.org

In the context of Paneth cell defensin release, EGFR activation has been implicated in stimulating the secretion of antimicrobial peptides and mucins. scispace.com While the precise mechanisms linking EGFR phosphorylation directly to the exocytosis of defensin-containing granules are still under investigation, studies suggest that signaling pathways downstream of activated EGFR contribute to the regulatory machinery controlling Paneth cell secretion. For example, research on the interaction between Candida albicans and oral epithelial cells has shown that activation and phosphorylation of EGFR (specifically at tyrosine 1068) are involved in the cellular response, including the production and likely release of antimicrobial mediators, although this study focused on a different epithelial context and mediators other than defensins. plos.org Phosphorylation at tyrosine 1068 on EGFR is a well-characterized event crucial for the recruitment of adapter proteins like GRB2 and SHC, linking EGFR activation to downstream signaling pathways. thermofisher.commdpi.comthermofisher.com

Interestingly, beyond simply being influenced by EGFR signaling for their release, some defensins, such as HD6, have been shown to interact directly with EGFR and modulate its activity. nih.gov HD6 can compete with EGF for binding to EGFR, thereby interfering with the EGF/EGFR signaling pathway. nih.gov This suggests a more complex interplay where defensins not only act as effector molecules of innate immunity but can also influence host cell signaling pathways, including those regulated by EGFR phosphorylation.

While the direct phosphorylation sites on EGFR specifically responsible for triggering defensin granule release from Paneth cells require further detailed elucidation, the existing research indicates that EGFR activation and the resulting phosphorylation events are integral to the regulated secretion of these crucial components of the intestinal innate immune barrier.

EGFR Phosphorylation SiteAssociated Signaling/Function (Examples)Relevance to Defensin Release
Tyrosine 1068Recruitment of adapter proteins (e.g., GRB2, SHC), activation of downstream pathways (e.g., ERK, PI3K-AKT) thermofisher.commdpi.comthermofisher.comImplicated in epithelial cell responses to microbes and production/release of antimicrobial mediators, potentially including defensins from Paneth cells plos.org
Tyrosine 845Involved in Src kinase activation and downstream signaling mdpi.comContributes to various cellular processes, including proliferation and migration, potentially relevant to the overall epithelial response involving defensin release mdpi.com

Note: The direct causal link between phosphorylation at specific EGFR tyrosine sites and the exocytosis of defensin granules from Paneth cells requires further specific research.

Biological Roles of Defensin 3 in Physiological and Pathophysiological Processes

Host Defense in Specific Anatomical Sites

Defensin (B1577277) 3 is strategically expressed in various anatomical locations, particularly at epithelial and mucosal surfaces, where it contributes significantly to host defense against potential pathogens. Its presence and activity are crucial for maintaining tissue homeostasis and preventing infection.

Role in Epithelial Barrier Function and Mucosal Immunity

Epithelial cells serve as a primary physical and chemical barrier against invading microorganisms. Defensins, including hBD-3, are key components of this chemical barrier and the mucosal innate immune response biorxiv.orgcngb.orgnih.govgenecards.org. hBD-3 is produced by epithelial cells and is found on mucosal surfaces nih.govgenecards.org. It contributes to innate epithelial defense cloudna.cn. Studies have shown that human beta-defensin 3 can improve the function of the epithelial tight-junction barrier in human keratinocytes googleapis.com. This involves increasing the expression and localization of several claudins, proteins essential for tight junction integrity, leading to elevated transepithelial electrical resistance and reduced paracellular permeability of keratinocyte layers googleapis.com. The induction of hBD-3 in various mucosal epithelial tissues can be triggered by microbial insults and pro-inflammatory cytokines google.com.

Contribution to Intra-amniotic Host Defense

Human beta-defensin 3 is a physiological constituent of amniotic fluid and plays a role in host defense within the amniotic cavity rcsb.org. Its concentration in amniotic fluid increases during the process of labor at term rcsb.org. Furthermore, elevated amniotic fluid concentrations of hBD-3 have been observed in women experiencing spontaneous preterm labor with intact membranes or preterm prelabor rupture of membranes (pPROM) accompanied by intra-amniotic inflammation or infection rcsb.org. These findings indicate that hBD-3 participates in the host defense mechanisms in the amniotic cavity against microorganisms or danger signals rcsb.org.

Tissue Remodeling and Repair

In addition to its direct antimicrobial functions, Defensin 3 is actively involved in processes related to tissue remodeling and repair, particularly in the context of wound healing.

Promotion of Wound Healing

Human beta-defensin 3 has been shown to accelerate wound healing. This effect is mediated through its influence on various cellular activities critical for the wound healing cascade, which involves inflammatory, proliferative, and remodeling phases.

A key aspect of hBD-3's role in wound healing is its ability to stimulate the proliferation and migration of cells essential for tissue regeneration. Human beta-defensin 3 promotes keratinocyte proliferation and migration, processes that initiate wound healing googleapis.com. Furthermore, in vitro studies have demonstrated that hBD-3 enhances the migration and proliferation of human fibroblasts. Fibroblasts are crucial for synthesizing extracellular matrix components and forming granulation tissue during the proliferative phase of wound healing.

Angiogenesis, the formation of new blood vessels, is a vital process in wound healing, supplying newly formed tissue with necessary nutrients and oxygen. Human beta-defensin 3 promotes angiogenesis by enhancing the production and secretion of various angiogenic growth factors. Studies have shown that hBD-3 increases the expression of fibroblast growth factor (FGF), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF) in wound tissues and their secretion by human fibroblasts. These growth factors are known to stimulate endothelial cell proliferation and migration, critical steps in angiogenesis. Research also indicates that hBD-3 can induce the secretion of Angiogenin, another potent angiogenic factor, in human dermal fibroblasts. The mechanism by which hBD-3 activates fibroblasts and promotes angiogenesis involves signaling pathways such as the FGFR1/JAK2/STAT3 pathway.

Involvement of FGFR/JAK2/STAT3 Signaling Pathway

Research indicates that HBD3 can influence cellular processes through specific signaling pathways. Studies have shown that HBD3 can activate the Fibroblast Growth Factor Receptor (FGFR)/Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. acs.orgfrontiersin.orgresearchgate.netnih.govresearchgate.netwjgnet.comscielo.brnih.gov This pathway activation has been implicated in processes such as wound healing, promoting angiogenesis, cell migration, and proliferation of fibroblasts and keratinocytes. scielo.brfrontiersin.orgnih.govresearchgate.netwjgnet.comnih.gov For instance, HBD3 has been shown to enhance the phosphorylation of FGFR1, JAK2, and STAT3, leading to increased production of angiogenic growth factors like FGF, PDGF, and VEGF, and stimulating fibroblast migration and proliferation in vitro. frontiersin.orgresearchgate.netnih.govresearchgate.net

Data from studies investigating the effect of HBD3 on fibroblast activity via the FGFR/JAK2/STAT3 pathway demonstrate the dependency of angiogenic growth factor production, migration, and proliferation on the activation of these kinases. Inhibition of JAK2 or STAT3 has been shown to suppress the effects of HBD3 on fibroblasts. frontiersin.orgresearchgate.net

Inflammatory Processes

HBD3 plays a complex role in inflammatory processes, exhibiting both pro- and anti-inflammatory properties depending on the context and cell type. nih.govnih.gov

Role in Orchestrating Inflammatory Responses

HBD3 can act as a chemoattractant for various immune cells, including monocytes, macrophages, immature dendritic cells, and T cells, suggesting a role in linking innate and adaptive immunity. nih.govnih.govacs.orgpnas.orgnih.govwikipedia.orgfrontiersin.orguniprot.orgkarger.com It can also influence the expression of pro-inflammatory mediators. nih.govkarger.com For example, HBD3 has been shown to induce the expression of co-stimulatory molecules on human monocytes and myeloid dendritic cells in a TLR1/2-dependent manner. nih.govpnas.orgnih.gov

However, HBD3 has also been shown to exert anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated with LPS or CD40L. nih.govnih.gov This anti-inflammatory activity may involve targeting TLR signaling pathways, leading to transcriptional repression of pro-inflammatory genes. nih.gov

Involvement in Autoimmune and Inflammatory Conditions (e.g., Psoriasis, Crohn's Disease)

Aberrant expression of defensins, including HBD3, has been linked to inflammatory diseases. frontiersin.orgnih.gov Increased copy number of the beta-defensin gene cluster on chromosome 8p23, which includes the gene encoding HBD3 (DEFB103A), has been associated with psoriasis, while decreased copy number has been linked to Crohn's disease. nih.govwikipedia.org HBD3 is highly expressed in psoriatic skin. nih.govnih.gov In psoriasis, defensins and cathelicidin (B612621) can condense self-DNA into particles that are internalized by plasmacytoid dendritic cells, inducing an IFN-α response via TLR9, which contributes to inflammation. aai.orgmdpi.com

Association with Platelet-Derived Extracellular Vesicles and Potential Impact on Endothelial Function

HBD3 has been found to be associated with platelets and megakaryocytes. frontiersin.orgresearchgate.netnih.govnih.gov It can be detected on the surface of activated platelets and is also present in platelet-derived extracellular vesicles (p-EVs). frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.orgdntb.gov.ua Studies suggest that HBD3-enriched p-EVs can be released by activated platelets. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org In vitro studies have shown that exposure of human endothelial cells to either HBD3 peptide or purified p-EVs can cause endothelial dysfunction, characterized by diminished levels of phosphorylated endothelial nitric oxide synthase (eNOS) and Krüppel like factor-2 (KLF-2), and elevated relative expression of von Willebrand Factor (vWF). researchgate.netnih.govfrontiersin.org Pre-incubation of platelets with HBD3 appeared to augment the endothelial dysfunction caused by p-EVs. researchgate.netnih.govfrontiersin.org These findings suggest that HBD3 associated with p-EVs may contribute to endothelial dysfunction and potentially a pro-thrombotic vascular microenvironment. researchgate.netnih.govnih.govfrontiersin.org

Mechanistic Insights into Potential Anti-cancer Activity

The role of HBD3 in cancer is complex and appears to be context-dependent, with studies suggesting both pro- and anti-tumorigenic effects depending on the cancer type. mdpi.comfrontiersin.orgresearchgate.net Mechanistic studies exploring the potential anti-cancer activity of HBD3 have identified several avenues.

Some research suggests that HBD3 may have direct cytotoxic effects on tumor cells. nih.govportlandpress.com One proposed mechanism involves the binding of HBD3 to specific membrane lipids, particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), in the tumor cell membrane. nih.govportlandpress.com This interaction, potentially mediated by a cationic β2-β3 loop in HBD3, could lead to membrane permeabilization and subsequent tumor cell lysis. nih.govportlandpress.com This mechanism might be conserved among certain defensins. nih.govportlandpress.com

Conversely, other studies have indicated that HBD3 can promote cancer cell proliferation, migration, and invasion in certain cancer types, such as cervical cancer, potentially through the activation of pathways like NF-κB signaling. frontiersin.orgresearchgate.netmdpi.comnih.gov In squamous cell carcinoma of the head and neck (SCCHN), HBD3 has been shown to induce CCR7 expression and stimulate tumor cell migration via NF-κB activation. nih.gov It has also been reported to confer anti-apoptotic benefits to SCCHN cells by activating the PI3K/AKT pathway. mdpi.comnih.gov However, this protective effect against chemotherapy-induced apoptosis was not observed in cervical cancer cells. mdpi.comnih.gov

The seemingly contradictory findings regarding HBD3's role in cancer highlight the complexity of its interactions within the tumor microenvironment and the need for further research to fully elucidate its mechanisms of action in different cancer types. mdpi.comfrontiersin.org

Evolutionary Biology of Defensins, with Focus on Beta Defensin 3

Deep Evolutionary Origins of Defensin (B1577277) Families

Recent phylogenetic studies classify defensins into two analogous superfamilies: cis-defensins and trans-defensins. latrobe.edu.aufrontiersin.orgresearchgate.net These superfamilies arose from independent evolutionary origins but have undergone convergent evolution in terms of structure and function. latrobe.edu.aufrontiersin.org The classification is based on the spacing and pairing of cysteine residues, the orientation of the peptide secondary structure, tertiary structure similarities, and precursor gene sequences. latrobe.edu.aufrontiersin.orgresearchgate.net

Trans-defensins, which include vertebrate defensins like alpha-, beta-, and theta-defensins, as well as some invertebrate defensins, are distinct from cis-defensins found in other invertebrates, plants, and fungi. wikipedia.orglatrobe.edu.aufrontiersin.org The evolutionary history reveals a pattern of duplication and divergence, consistent with a birth-and-death model of evolution, particularly evident in vertebrates. researchgate.netnih.gov The broad and patchy distribution of defensins across different phyla may be a result of repeated gene loss in multiple lineages or, less likely, horizontal gene transfer. latrobe.edu.au

Phylogenetic Analysis of Beta-Defensins

Beta-defensins are a group of vertebrate-specific antimicrobial peptides found from teleost fish to mammals, considered the oldest type of vertebrate defensin. frontiersin.orgresearchgate.netnih.gov Phylogenetic analysis of beta-defensins in vertebrates shows frequent changes in gene number and multiple species-specific gene gains and losses throughout evolution. nih.gov The number of intact beta-defensin genes varies significantly between species, suggesting adaptation to different microbial challenges. nih.gov

Relationship to Ancestral "Big Defensins"

Compelling evidence from structural and phylogenetic studies supports the hypothesis that invertebrate "big defensins" are the evolutionary ancestors of vertebrate beta-defensins. frontiersin.orgresearchgate.netnih.govnih.govasm.org Big defensins, initially isolated from marine invertebrates like the horseshoe crab, consist of a C-terminal beta-defensin-like domain and a hydrophobic globular N-terminal domain. frontiersin.orgasm.orgnih.gov The C-terminal domain of big defensins and vertebrate beta-defensins share structural features, including a conserved beta-sheet topology stabilized by three identical disulfide bridges. researchgate.netnih.gov

The N-terminal hydrophobic region is a hallmark of big defensins that was lost during the transition from basal chordates to vertebrates. frontiersin.orgresearchgate.net This ancestral N-terminal domain in big defensins has been shown to contribute to their activity, even at high salt concentrations, a feature often lacking in human beta-defensins. asm.orgnih.gov

Exon Shuffling and Intronization as Evolutionary Mechanisms

The structural differences between invertebrate big defensins and vertebrate beta-defensins can be explained by different genetic mechanisms, primarily exon shuffling and intronization. researchgate.netnih.govasm.orgwindows.netnih.gov Both hypotheses propose that vertebrate beta-defensins emerged from an ancestral big defensin. researchgate.netnih.govasm.org

One proposed mechanism is the partial intronization of exon 2 of an ancestral big defensin gene. nih.gov Alternatively, exon shuffling and combination of the 3' exon (encoding the cysteine-rich region) with diverse upstream leader regions could have led to the loss of the N-terminal domain. asm.orgnih.gov Genomic organization analysis reveals that the defensin domain in both big defensins and beta-defensins is encoded by a single exon with a positionally conserved phase-1 intron upstream of the region encoding the C-terminal cysteine-rich region. frontiersin.orgresearchgate.netnih.gov This conserved gene structure and intron phase are strong indicators of shared ancestry. frontiersin.org

The ancestral vertebrate beta-defensin gene likely had a two-exon/one-intron organization, with the first exon encoding the signal peptide and the last exon encoding the mature peptide, as retained in mammals. researchgate.netwindows.net Species-specific intron insertions in the last exon have led to the three-exon/two-intron structure observed in birds and fish. researchgate.netwindows.net

Forces Driving Defensin Diversification

Defensin diversification is driven by several evolutionary forces, including gene duplication, positive selection, and the maintenance of conserved structural and functional motifs. physiology.orgplos.orgoup.comifremer.frnih.gov

Positive Selection and Functional Divergence

Gene duplication followed by rapid molecular diversification is a key process in the expansion of defensin repertoires in various lineages. latrobe.edu.aunih.govnih.gov This is particularly evident in bivalve mollusks, which often display expanded repertoires of big defensin sequences resulting from lineage-specific tandem gene duplications and subsequent rapid diversification. nih.govnih.gov

Positive Darwinian selection plays a significant role in the functional diversification of defensins, particularly in the mature peptide region. physiology.orgoup.comnih.govphysiology.org Studies comparing synonymous (dS) and nonsynonymous (dN) nucleotide substitutions show that the rate of nonsynonymous substitution often exceeds that of synonymous substitution in the region encoding the mature defensin, indicating selection for amino acid changes. physiology.orgoup.comnih.gov This positive selection appears to promote changes in residue charges and contributes to species-specific adaptation and varied antimicrobial activity profiles, allowing hosts to better cope with diverse microbial challenges. physiology.orgoup.comphysiology.org

Functional divergence between defensin family members can lead to specialized antimicrobial spectra and altered functional constraints. plos.org Different clusters of defensins may undergo various functional constraints, contributing to their specialization. plos.org

Maintenance of Conserved Structural and Functional Motifs

Key functional motifs, such as the γ-core motif (GXCX3–9C) found in many disulfide-containing antimicrobial peptides, including plant defensins, are also conserved. plos.orgmdpi.com This motif, composed of beta strands and an interposed loop, often has a net cationic charge and is crucial for antifungal activity and morphogenicity in plant defensins. plos.org In trans-defensins containing an alpha-helix, a conserved glycine (B1666218) in a GxC motif is broadly present and is a consequence of the structural constraints imposed by disulfide bonds. nih.gov

Genomic Organization and Gene Copy Number Variation

The gene encoding human Beta-Defensin 3 (hBD-3), officially designated as DEFB103A (and also known by aliases such as DEFB3 and HBD3), is located on chromosome 8p23.1 in humans. nih.govwikipedia.orgsinobiological.comgenecards.orggenecards.org This region is known to harbor a cluster of beta-defensin genes. plos.orgnih.govfrontiersin.orgkarger.comfrontiersin.org The DEFB103A gene contains two exons. nih.gov

The beta-defensin genes on chromosome 8p23.1 are organized within a large repeat unit that exhibits copy number variation (CNV) as a block. plos.orgfrontiersin.orgkarger.comnih.gov This cluster includes several beta-defensin genes, such as DEFB107, DEFB106, DEFB105, DEFB104, DEFB103, DEFB4, and SPAG11. plos.org The copy number of this gene cluster among individuals typically ranges between 2 and 6, although copy numbers as high as 12 have been documented. plos.orgkarger.comnih.gov The modal copy number observed in populations is often 4. plos.orgfrontiersin.orgnih.gov

Copy number variation of beta-defensin genes has been linked to corresponding functional expression levels of specific beta-defensins and has been associated with important biological consequences related to disease susceptibility. plos.orgkarger.com The mutation rate at this locus is relatively high, around 0.7% per generation, largely due to allelic recombination within the region, leading to the inheritance of novel combinations of gene blocks. frontiersin.orgnih.gov

Research has explored the association between DEFB103 gene CNV and susceptibility to various conditions. For instance, a study investigating the association between the CNV of the beta-defensin gene cluster on chromosome 8p23.1 (including DEFB103) and susceptibility to otitis media found no significant difference in the mean DEFB-CN between children prone to otitis media and control subjects. plos.org However, a statistically significant correlation was observed between DEFB-CN and nasopharyngeal bacterial colonization patterns, suggesting that a DEFB-CN less than 4 might influence the microbiota composition in the nasopharynx. plos.org

Studies in cattle, which also exhibit extensive beta-defensin gene CNV, particularly in DEFB103, have shown potential functional consequences for fertility. ul.ieroyalsocietypublishing.orgplos.orgroyalsocietypublishing.orgnih.gov In Holstein-Friesian bulls, low DEFB103 copy number was associated with increased sperm motility. plos.orgbiorxiv.org Further analysis indicated that sperm from low CN bulls exhibited higher binding to the oviductal epithelium, while high CN appeared to increase sperm membrane fluidity in vitro. plos.orgbiorxiv.org Transcriptomic analysis in heifers inseminated with sperm from bulls with varying DEFB103 CN showed differential expression of genes involved in sperm migration, immune signaling, and chemotaxis, suggesting a role for DEFB103 CNV in influencing pregnancy outcomes in cattle. plos.orgbiorxiv.org

In humans, the beta-defensin gene cluster CNV has also been implicated in susceptibility to inflammatory diseases like psoriasis, where individuals with higher copy numbers showed an increased risk. frontiersin.orgkarger.com Additionally, DEFB4/103A CNV has been associated with the rate of progression to AIDS in individuals with HIV. nih.gov

The following table summarizes some research findings related to DEFB103 CNV:

Study PopulationGene/Cluster StudiedCNV Range ObservedKey Finding Related to DEFB103 CNVCitation
Human (worldwide)Beta-defensin cluster (8p23.1)1-9 (modal 4)96% of variation within populations; recent selection of high-expressing DEFB103 copy in East Asia suggested. nih.gov
Human (Otitis-prone children)Beta-defensin cluster (8p23.1)2-9No direct association with OM proneness, but lower CN (<4) correlated with nasopharyngeal microbiota. plos.org
Human (HIV patients)DEFB4/103A cluster2-5Associated with time-to-AIDS progression. nih.gov
Cattle (Holstein-Friesian bulls)DEFB103Multi-allelicLow CN associated with increased sperm motility; influences sperm function and uterine response. ul.ieroyalsocietypublishing.orgplos.orgnih.govbiorxiv.org

This table provides a snapshot of the diverse research exploring the impact of DEFB103 gene copy number variation across different species and its potential influence on various biological processes and disease susceptibility.

Advanced Research Methodologies and Future Directions in Defensin 3 Studies

Experimental Models and Approaches

Experimental models are crucial for dissecting the biological activities of Defensin (B1577277) 3 in controlled environments and complex physiological settings.

In Vitro Cellular Assays and Co-culture Systems

In vitro cellular assays are fundamental for studying the direct effects of Defensin 3 on various cell types, including pathogens and host cells. These assays allow for controlled investigations into antimicrobial activity, cytotoxicity, cell migration, proliferation, and the modulation of immune responses. For instance, studies utilize cell viability assays, such as the Cell Counting Kit-8 (CCK-8), to assess the impact of this compound on cell proliferation frontiersin.org. Propidium iodide uptake assays are employed to measure membrane permeabilization induced by this compound in target cells, including tumor cells oncotarget.comnih.gov. Chemotaxis assays are used to evaluate the ability of this compound to attract immune cells or fibroblasts frontiersin.org.

Co-culture systems involving different cell types, such as epithelial cells and immune cells or host cells and pathogens, provide a more complex environment that mimics in vivo interactions. These systems can be used to study how this compound influences the interplay between different cell populations during infection or inflammation. For example, co-cultures of macrophages and bacteria can be used to investigate the immunomodulatory effects of this compound on macrophage activation and cytokine production ed.ac.uk. Studies have also examined the effect of human beta-defensin-3 (hBD-3) on head and neck cancer cell migration using micro-fabricated cell islands in vitro researchgate.net. Conditioned media from cells expressing hBD-3 have been used in cell migration assays to study its effects researchgate.net.

Data from in vitro studies can provide valuable insights into the cellular mechanisms of this compound. For example, hBD-3 has been shown to enhance the secretion of angiogenic growth factors like fibroblast growth factor (FGF), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF) in human fibroblasts frontiersin.orgmdpi.com. This effect involves the activation of signaling pathways such as the fibroblast growth factor receptor 1 (FGFR1)/Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway frontiersin.org.

Table 1: Examples of In Vitro Cellular Assays Used in this compound Research

Assay TypePurposeRelevant Findings (Examples)Source
Cell Viability/ProliferationMeasure cell growth or survival.hBD-3 enhances fibroblast proliferation. frontiersin.org frontiersin.org
Propidium Iodide UptakeAssess membrane permeabilization/cytotoxicity.hBD-3 induces membrane permeabilization in tumor cells. oncotarget.comnih.gov oncotarget.comnih.gov
Chemotaxis AssayEvaluate cell migration in response to a chemoattractant.hBD-3 induces fibroblast migration. frontiersin.org hBD-3 affects cancer cell migration. researchgate.net frontiersin.orgresearchgate.net
ELISA (Cytokine/Growth Factor)Measure secreted protein levels.hBD-3 enhances secretion of VEGF, PDGF, and FGF by fibroblasts. frontiersin.orgmdpi.com frontiersin.orgmdpi.com
Western BlotAnalyze protein expression and phosphorylation in signaling pathways.hBD-3 activates FGFR1, JAK2, and STAT3 pathways in fibroblasts. frontiersin.org frontiersin.org
Flow CytometryQuantify peptide internalization or cell surface marker expression.Used to evaluate hBD3-3 peptide uptake by cells. nih.gov nih.gov

In Vivo Animal Models (e.g., Murine, Porcine)

In vivo animal models are essential for investigating the systemic effects and physiological relevance of this compound. Murine models, particularly mice, are widely used due to their genetic tractability and the availability of various knockout or transgenic lines. Studies in mice have investigated the role of murine β-defensin 3 (mBD-3), the mouse ortholog of hBD-3 (also known as Defb14), in host defense against infections nih.govasm.orgasm.org. For example, mBD-3 deficient mice have been used to study its protective role in models of Fusarium solani keratitis asm.orgmdpi.com. Murine models have also been employed to assess the impact of hBD-3 or its mouse ortholog on wound healing and inflammation frontiersin.orgnih.govresearchgate.net. In a mouse model of wound healing, topical treatment with hBD-3 accelerated wound closure and increased the number of fibroblasts and new blood vessels frontiersin.org. Continuous infusion of the mouse homolog Defb14 showed significant tumor growth suppression in a murine lung carcinoma model nih.goviiarjournals.org. Mouse models are considered useful for understanding the in vivo relevance of antimicrobial peptides like hBD-3 asm.org.

Porcine models offer advantages for studying this compound in a system physiologically closer to humans, particularly for research related to skin, wound healing, and the gastrointestinal tract. Porcine β-defensins (pBDs), including pBD-3, are studied for their antimicrobial and immunomodulatory properties in pigs nih.govresearchgate.net. Research in porcine models can involve examining the expression levels of pBD-3 in different tissues and under various conditions agriculturejournals.cz. Studies have also explored the effect of hBD-3 expression in infected diabetic porcine wound models researchgate.net. Porcine granulosa cells have been used as a cell model to study the role of pBD-3 during ovarian follicular development in vitro nih.gov.

Table 2: Examples of In Vivo Animal Models Used in this compound Research

Animal ModelPurposeRelevant Findings (Examples)Source
Murine (Mouse)Study host defense against infection, wound healing, inflammation, cancer.mBD-3 involved in defense against F. solani keratitis. asm.orgmdpi.com hBD-3/Defb14 accelerates wound healing and suppresses tumor growth. frontiersin.orgnih.goviiarjournals.org frontiersin.orgnih.govasm.orgmdpi.comiiarjournals.org
Porcine (Pig)Study skin, wound healing, and gastrointestinal effects; closer to human physiology.Investigation of pBD-3 expression and role in infection control. nih.govresearchgate.netagriculturejournals.cz Effect of hBD-3 in diabetic wound models. researchgate.net nih.govresearchgate.netagriculturejournals.czresearchgate.net

Molecular and Cellular Techniques

A range of molecular and cellular techniques are employed to investigate the structure, expression, and interactions of this compound at a detailed level.

Structural Determination (e.g., X-ray Crystallography, NMR Spectroscopy)

Determining the three-dimensional structure of this compound is crucial for understanding its function. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques used for this purpose. While the crystal structure of human neutrophil peptide 3 (HNP-3), an alpha-defensin, has been determined by X-ray crystallography nih.gov, studies on beta-defensins, including hBD-3, also utilize these methods. X-ray crystallography has been used to define the interaction between the plant defensin NaD1 and lipids, revealing a dimeric structure oncotarget.com. Although the full structure of naturally occurring hBD-3 had not been experimentally determined in one earlier study pnas.org, the tertiary structures of human beta-defensins are generally similar, with a conserved cysteine-stabilized α/β fold pnas.orgrcsb.orgmdpi.com.

NMR spectroscopy is particularly well-suited for studying the solution structure and dynamics of defensins, as well as their interactions with membranes or other molecules mdpi.com. The solution structures of hBD-1 and hBD-3 have been determined using standard homonuclear NMR techniques rcsb.org. NMR diffusion spectroscopy, dynamic and static light scattering, and native gel analysis have indicated that hBD-3 exists as a dimer in solution at low concentrations, unlike hBD-1 and hBD-2 which are monomeric rcsb.orgacs.org. NMR studies have also provided insights into the interaction of defensins with membrane mimetic systems at the atomic level mdpi.com. The structure of the hBD-3 monomer is available in the Protein Data Bank (PDB ID 1KJ6) acs.org.

Gene Expression Profiling (e.g., Transcriptomics, Microarray Analysis)

Gene expression profiling techniques, such as transcriptomics and microarray analysis, are used to study the regulation of this compound gene expression under various stimuli and in different physiological or pathological conditions. These methods can identify factors that induce or suppress this compound production and reveal the downstream genes and pathways affected by this compound. For instance, studies have examined the gene expression levels of hBD-3 in response to microbial stimuli or inflammatory mediators in various cell types and tissues mdpi.comnih.govnih.gov. Real-time quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) is commonly used to quantify hBD-3 mRNA levels researchgate.net. Microarray analysis has been employed to investigate the global effect of hBD-3 on transcription in TLR4-stimulated macrophages, showing that hBD-3 can inhibit the transcription of pro-inflammatory genes ed.ac.uk. Transcriptional studies have demonstrated that hBD-3 mRNA expression is higher in oral squamous cell carcinoma lesions compared to healthy tissue researchgate.net. Gene expression profiling in porcine models has also been conducted to understand the tissue distribution and regulation of pBD-3 expression agriculturejournals.cz.

Table 3: Examples of Structural and Gene Expression Techniques Used in this compound Research

TechniquePurposeRelevant Findings (Examples)Source
X-ray CrystallographyDetermine 3D structure of crystallized molecules.Used for plant defensins and HNP-3; provides insights into defensin-lipid interactions and oligomerization. oncotarget.comnih.goviucr.orgresearchgate.net oncotarget.comnih.goviucr.orgresearchgate.net
NMR SpectroscopyDetermine 3D structure and dynamics in solution; study molecular interactions.Determined solution structures of hBD-1 and hBD-3; showed hBD-3 forms a dimer; studied membrane interactions. rcsb.orgmdpi.comacs.orgacs.org rcsb.orgmdpi.comacs.orgacs.org
Transcriptomics/Microarray AnalysisAnalyze genome-wide gene expression levels.Investigated hBD-3 gene regulation by stimuli; showed hBD-3 inhibits pro-inflammatory gene transcription. ed.ac.uknih.govresearchgate.net ed.ac.uknih.govresearchgate.net
qRT-PCRQuantify specific mRNA levels.Used to measure hBD-3 mRNA expression in various tissues and conditions. agriculturejournals.cznih.govresearchgate.net agriculturejournals.cznih.govresearchgate.net

Proteomics and Protein-Protein Interaction Studies

Proteomics approaches are used to identify and quantify this compound protein levels in biological samples and to study its post-translational modifications. Mass spectrometry-based proteomics can provide detailed information about the different forms of this compound present in a sample.

Protein-protein interaction studies aim to identify the molecules that interact with this compound and understand the functional consequences of these interactions. Techniques such as co-immunoprecipitation followed by mass spectrometry, yeast two-hybrid systems, and protein interaction databases (like BioGRID, IntAct, and STRING) are utilized. Studies have indicated that this compound can interact with other proteins, including components of host cells or microbial factors uniprot.orgnih.govresearchgate.netresearchgate.net. For example, hBD-3 has been shown to interact with herpes virus 1 envelope glycoprotein (B1211001) B, inhibiting viral infection uniprot.org. Protein interaction networks involving beta-defensins and proteins related to pathways like T cell receptor signaling have been explored using databases and bioinformatic tools researchgate.net. Proteomic databases such as MassIVE, PRIDE, PaxDb, PeptideAtlas, ProteomicsDB, Pumba, TopDownProteomics, and jPOST list information related to this compound (DEFA3/Neutrophil this compound) uniprot.org.

Table 4: Examples of Proteomics and Protein-Protein Interaction Techniques Used in this compound Research

Technique/ApproachPurposeRelevant Findings (Examples)Source
Proteomics (e.g., Mass Spectrometry)Identify and quantify proteins; study post-translational modifications.Provides information on this compound protein levels and forms; used in studies analyzing protein preparations. uniprot.orgnih.gov uniprot.orgnih.gov
Protein-Protein Interaction DatabasesPredict and visualize protein interaction networks based on existing data.Used to explore interactions of defensins with other proteins, including those in signaling pathways. uniprot.orgresearchgate.netresearchgate.net uniprot.orgresearchgate.netresearchgate.net
Co-immunoprecipitationIsolate protein complexes to identify interacting partners.A standard technique for validating predicted or identifying novel protein interactions with this compound.
Yeast Two-Hybrid SystemScreen for binary protein interactions.Can be used to identify potential direct binding partners of this compound.

Future directions in this compound research will likely involve applying these advanced methodologies to further elucidate its precise mechanisms of action, explore its therapeutic potential in various diseases, and investigate its interactions within complex biological systems. This includes detailed studies of its interactions with host receptors and microbial targets, the development of novel delivery strategies, and the design of this compound-inspired peptides with enhanced properties.

Receptor-Ligand Binding Assays (e.g., Isothermal Titration Calorimetry)

Receptor-ligand binding assays are crucial for understanding how HBD-3 interacts with host and microbial targets. Isothermal Titration Calorimetry (ITC) is a powerful technique used to quantitatively measure the thermodynamic parameters of binding events in solution. tainstruments.com ITC directly measures the heat released or absorbed during a binding interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment. tainstruments.com This provides a comprehensive thermodynamic profile of the interaction, which is valuable for understanding the driving forces behind HBD-3 binding to its various ligands, such as cell surface molecules on microbes or host immune receptors. tainstruments.comconicet.gov.ar Studies have utilized ITC to assess the binding of defensins or defensin-related peptides to various targets, although specific detailed data on HBD-3 binding to its known receptors (like CCR6 or TLRs) using ITC were not prominently detailed in the immediate search results. However, ITC is a standard technique for characterizing such biomolecular interactions. tainstruments.comconicet.gov.arscispace.comcore.ac.ukmdpi.com

Functional Assays for Antimicrobial and Immunomodulatory Activity

Functional assays are essential for evaluating the biological activities of HBD-3 and its analogs.

Antimicrobial Assays: These assays measure the ability of HBD-3 to inhibit the growth or kill microorganisms. Common methods include:

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays: These determine the lowest concentration of HBD-3 required to inhibit visible microbial growth or kill a certain percentage of microbes, respectively. These assays are often performed using broth microdilution methods. snmjournals.orgresearchgate.net

Time-kill assays: These evaluate the rate at which HBD-3 kills microbes over time. snmjournals.org

Membrane permeabilization assays: These assess the ability of HBD-3 to disrupt microbial cell membranes, often using fluorescent dyes that enter cells with compromised membranes. researchgate.netmdpi.com

Assays with drug-resistant strains: HBD-3 is tested against multidrug-resistant bacteria to evaluate its potential against challenging pathogens. frontiersin.orgresearchgate.netresearchgate.netnih.gov

Immunomodulatory Assays: These assays investigate the effects of HBD-3 on immune cells and responses. Examples include:

Chemotaxis assays: These measure the ability of HBD-3 to attract immune cells like monocytes, macrophages, neutrophils, and dendritic cells. karger.comnih.govnih.govoncotarget.com While some studies indicated HBD-3 chemoattracts monocytes and macrophages, others found it attracts neutrophils. karger.comnih.govnih.gov The cysteine residues and disulfide bridges appear important for this chemotactic role. nih.gov

Cytokine production assays: These quantify the levels of pro-inflammatory or anti-inflammatory cytokines produced by immune cells in response to HBD-3, often in the presence or absence of other stimuli like LPS. karger.comnih.govnih.gov Research suggests HBD-3 can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages, indicating an anti-inflammatory function. karger.comnih.gov

Assays for immune cell activation markers: These measure the expression of surface markers on immune cells that indicate activation or maturation, such as costimulatory molecules. karger.com HBD-3 has been shown to activate antigen-presenting cells through interactions with TLR1 and TLR2. karger.com

Wound healing assays: These assess the role of HBD-3 in promoting tissue repair, which can be linked to its immunomodulatory effects on cells involved in wound healing, like mast cells. oncotarget.com

Peptide Engineering and Design Strategies

Peptide engineering and design strategies aim to modify the structure of HBD-3 to enhance its desirable properties, such as antimicrobial potency, spectrum, salt resistance, and stability, while potentially reducing undesirable effects like cytotoxicity. acs.orgfrontiersin.orgasm.orgmdpi.compnas.orgmdpi.com

Development of Chimeric and Modified this compound Analogs

Creating chimeric peptides and modified analogs involves altering the amino acid sequence of HBD-3 or combining elements of HBD-3 with other peptides.

Chimeric Peptides: This involves fusing sequences from different defensins or other peptides to create novel molecules with potentially improved properties. For example, a chimeric peptide (H4) combining sequences of HBD-3 and HBD-4 showed significantly improved antibacterial activity against a wide range of bacteria, including multidrug-resistant strains, and enhanced salt resistance compared to the parental defensins. frontiersin.orgresearchgate.netnih.govnih.gov Another chimeric analog, 3NI, based on HBD-1 and HBD-3, exhibited enhanced salt-resistant antimicrobial activity against bacteria like P. aeruginosa, E. coli, and E. faecalis. asm.orgresearchgate.netnih.gov

Modified Analogs: This includes modifications such as amino acid substitutions, deletions, or additions. Studies have investigated the effect of N-terminal deletions on HBD-3 activity and salt tolerance. frontiersin.orgresearchgate.net Replacing cysteine residues with other amino acids, such as α-aminobutyric acid (Abu), has been shown to affect chemotactic activity while maintaining or even enhancing antimicrobial activity, suggesting that disulfide bonds are not strictly required for antimicrobial function but are important for chemotaxis. nih.govpnas.org

Strategies for Enhancing Activity and Stability (e.g., Salt Resistance)

Strategies to enhance HBD-3 activity and stability often focus on modifying its charge, hydrophobicity, and structure. acs.orgmdpi.com

Increasing Cationicity: The positive charge of defensins is crucial for their interaction with the negatively charged microbial membranes. Increasing the number of positively charged residues (like arginine and lysine) can enhance binding and activity. acs.orgfrontiersin.orgnih.govmdpi.com

Optimizing Hydrophobicity and Amphipathicity: The amphipathic nature of defensins, with distinct hydrophobic and hydrophilic regions, facilitates their interaction with and insertion into lipid membranes. Adjusting the balance of hydrophobic and hydrophilic residues can influence membrane disruption and selectivity. acs.orgmdpi.com

Modifying Disulfide Bonds: While the native disulfide bonds (Cys11-Cys40, Cys18-Cys33, and Cys23-Cys41 in mature HBD-3) are characteristic of beta-defensins and contribute to their folded structure, research has shown that the antimicrobial activity of HBD-3 can be independent of its specific disulfide connectivity or even the presence of disulfide bonds. acs.orgnih.govpnas.org However, disulfide bonds are important for other functions like chemotaxis. nih.govpnas.org Modifying or replacing disulfide bonds (e.g., with diselenide bonds) can impact folding and potentially stability or activity. mdpi.com

Enhancing Salt Resistance: HBD-3 is notable for its relatively strong salt tolerance compared to other defensins, but high salt concentrations can still affect its activity. frontiersin.orgresearchgate.net Strategies to enhance salt resistance in analogs include modifications that increase net positive charge or alter the distribution of charged and hydrophobic residues to maintain favorable interactions with microbial membranes in high ionic strength environments. frontiersin.orgasm.orgresearchgate.net Chimeric peptides like H4 and analogs with N-terminal modifications have shown improved salt tolerance. frontiersin.orgasm.orgresearchgate.net

Pre-clinical Exploration of HBD-3 as a Therapeutic Template

The potent antimicrobial and immunomodulatory properties of HBD-3 make it a promising template for the development of novel therapeutic agents, particularly in the face of rising antibiotic resistance. frontiersin.orgresearchgate.netnih.govgoogle.comnih.gov

Development of Novel Antimicrobial Agents

HBD-3 serves as a lead compound for designing new antimicrobial agents with enhanced efficacy, broader spectrum, and reduced susceptibility to resistance mechanisms.

Peptide Analogs and Mimetics: Engineered HBD-3 analogs and synthetic peptides inspired by its structure and function are being developed to improve antimicrobial potency, stability, and tissue targeting. acs.orgnih.govfrontiersin.orgasm.orgresearchgate.netresearchgate.netmdpi.comnih.govmdpi.comnih.gov The development of chimeric peptides like H4 and 3NI exemplifies this approach, demonstrating enhanced activity and salt resistance against various pathogens, including multidrug-resistant strains. frontiersin.orgasm.orgresearchgate.netresearchgate.netnih.govnih.govnih.gov

Combination Therapies: HBD-3 and its analogs can potentially be used in combination with conventional antibiotics to enhance their efficacy and overcome resistance. google.commdpi.com

Targeting Specific Infections: Given its activity against a wide range of pathogens, HBD-3 or its derivatives are being explored for treating various infections, including those caused by antibiotic-resistant bacteria. snmjournals.orgfrontiersin.orgresearchgate.netresearchgate.netnih.govmdpi.com Pre-clinical studies, including in animal models of infection, are being conducted to evaluate the in vivo efficacy of HBD-3 and its modified forms. snmjournals.orgnih.gov For example, studies have investigated the potential of gene delivery of HBD-3 to augment mucosal immunity in the context of ascending infections. nih.gov Radiolabeled HBD-3 has also been explored for imaging bacterial infections. snmjournals.org

The pre-clinical exploration focuses on demonstrating the therapeutic potential of HBD-3-based agents in relevant disease models before moving to clinical trials.

Compound Information

Compound NamePubChem CID
Human Beta-Defensin 316219510

Data Tables

While specific quantitative data tables (like MIC values for a range of strains for various analogs) were mentioned in the search results as being present in the source documents asm.orgresearchgate.netresearchgate.net, the raw data for creating interactive tables was not directly provided in the snippets. The text describes findings such as the improved antibacterial activity of chimeric peptides like H4 against specific strains compared to HBD-3 frontiersin.orgresearchgate.netnih.govnih.gov, and the salt resistance of analogs like 3NI asm.orgresearchgate.netnih.gov.

For example, a table summarizing the comparative antibacterial activity of HBD-3, HBD-4, and the chimeric peptide H4 against various bacterial strains, including multidrug-resistant A. baumannii, could be generated if the specific MIC or killing efficiency data were available. Similarly, data on the percentage of antibacterial activity maintained by HBD-3 and its analogs at different NaCl concentrations could be presented in a table format to illustrate salt resistance.

Example of potential data points for a table (based on search result descriptions):

PeptideStrainCondition (NaCl)Antibacterial Activity (e.g., % killing or MIC)Source Snippet
HBD-3A. baumannii MDR-ZJ06150 mM< 80% (implied) frontiersin.org
H4A. baumannii MDR-ZJ06150 mM> 80% frontiersin.org
HBD-3P. aeruginosa200 mMLower activity than 3NI (implied) asm.orgresearchgate.net
3NIP. aeruginosa200 mMHigher activity than HBD-3 (implied) asm.orgresearchgate.net

Note: The values in this example table are illustrative based on the descriptions in the search snippets and are not precise quantitative data extracted directly in a format suitable for an interactive table.

Therapeutic Potential in Wound Healing and Tissue Regeneration

Human beta-defensin 3 demonstrates promising therapeutic potential in promoting wound healing and tissue regeneration. Studies indicate that hBD-3 can accelerate wound closure, particularly in infected diabetic wounds. researchgate.netnih.gov Its effects extend to promoting angiogenesis, the formation of new blood vessels, which is crucial for tissue repair. researchgate.netnih.govresearchgate.net

Research highlights that hBD-3 influences key cellular processes involved in wound healing, including the migration and proliferation of fibroblasts and keratinocytes. nih.govresearchgate.net Fibroblasts are essential for synthesizing the extracellular matrix and collagen, while keratinocytes are vital for re-epithelialization, the process of covering the wound surface. nih.govresearchgate.net

Furthermore, hBD-3 has been shown to induce the production of various angiogenic growth factors, such as fibroblast growth factor (FGF), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF), further supporting its role in tissue regeneration. nih.govnih.gov The potential of hBD-3 in bone tissue regeneration has also been suggested. mdpi.com

Studies investigating the mechanisms behind hBD-3's pro-regenerative effects have identified the involvement of specific signaling pathways. For instance, hBD-3-mediated activation of fibroblasts appears to involve the fibroblast growth factor receptor 1 (FGFR1)/Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathways. nih.govresearchgate.net

Immunomodulatory Applications

This compound exhibits significant immunomodulatory properties, influencing both pro-inflammatory and anti-inflammatory responses. nih.govfrontiersin.org It acts as a chemoattractant for various immune cells, including monocytes, lymphocytes, and dendritic cells, facilitating their recruitment to sites of infection or injury. nih.govfrontiersin.org

The immunomodulatory functions of hBD-3 are complex and can vary depending on factors such as concentration. nih.gov While some studies suggest a pro-inflammatory role, others highlight its anti-inflammatory effects. nih.gov For example, hBD-3 has been shown to inhibit the accumulation of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages. nih.gov Conversely, it can also induce the expression of co-stimulatory molecules like CD80, CD86, and CD40 on human monocytes and myeloid dendritic cells in a TLR1/2-dependent manner. nih.gov

The interaction of hBD-3 with various receptors, including CCR6, CCR2, melanocortin receptors, and CXCR4, contributes to its ability to modulate immune cell behavior. nih.gov Research also indicates that hBD-3 can influence intracellular signaling pathways within immune cells, such as the NF-κB pathway and TLR signaling pathways, impacting the transcription of pro-inflammatory genes. nih.govnih.govdovepress.com

Unresolved Questions and Emerging Research Avenues

Despite significant advances, the research into this compound still presents several unresolved questions and emerging avenues for future investigation.

Comprehensive Elucidation of Complex Immunomodulatory Networks

The precise mechanisms underlying the diverse immunomodulatory activities of hBD-3 remain an area of active research. The seemingly contradictory pro-inflammatory and anti-inflammatory effects observed in different studies highlight the complexity of its interactions within the intricate networks of the immune system. nih.gov Further research is needed to fully understand how hBD-3 integrates with and modulates various signaling pathways and cellular responses to achieve its multifaceted roles in immunity. nih.gov Elucidating the context-dependent nature of its immunomodulatory functions, including the influence of concentration and the specific cellular environment, is crucial. nih.govnih.gov

Role in Inter-species Communication and Microbiome Modulation

Emerging research suggests a role for defensins, including hBD-3, in modulating the host's interaction with commensal microbes and in inter-species communication. frontiersin.orgfrontiersin.orgtandfonline.com Defensins are believed to play a role in maintaining homeostasis between the host and its resident microbiota. frontiersin.orgtandfonline.com Alterations in beta-defensin-3 secretion have been linked to changes in gut microbiota composition, suggesting a potential contribution to conditions like irritable bowel syndrome (IBS). tandfonline.com The precise mechanisms by which hBD-3 influences the composition and function of the microbiome, and how this impacts host health and disease, require further investigation. frontiersin.orgnih.gov Understanding the complex interplay between hBD-3, other host defense peptides, and the diverse microbial communities across different body sites is a critical emerging research area. frontiersin.org

Further Defining Intracellular Targets and Signaling Cascades

While some intracellular targets and signaling pathways influenced by hBD-3 have been identified, a comprehensive understanding of all its intracellular interactions and the downstream signaling cascades is still developing. nih.govnih.govdovepress.comportlandpress.com Research indicates that hBD-3 can enter immune cells and influence pathways associated with TLR signaling, including MyD88 and TRIF. nih.gov It has also been linked to the activation of the FGFR1/JAK2/STAT3 pathway in fibroblasts and the Wnt/β-catenin signaling pathway in osteogenic differentiation. nih.govresearchgate.netdovepress.com However, the full spectrum of intracellular molecules and pathways targeted by hBD-3, and how these interactions translate into its diverse biological functions, warrants further detailed investigation. nih.govportlandpress.com Understanding these intricate intracellular mechanisms is essential for fully harnessing the therapeutic potential of hBD-3.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.